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  • Product: 1-(2,6-Difluorobenzoyl)azepane
  • CAS: 385380-70-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(2,6-Difluorobenzoyl)azepane (CAS 385380-70-1)

For Researchers, Scientists, and Drug Development Professionals Foreword The azepane scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azepane scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3] This guide focuses on a specific derivative, 1-(2,6-difluorobenzoyl)azepane, a molecule of interest for its potential applications in drug discovery. The strategic incorporation of a difluorobenzoyl moiety onto the azepane ring presents a unique opportunity to explore novel chemical space and develop new therapeutic agents. This document serves as a comprehensive technical resource, consolidating available data and providing expert insights into the synthesis, properties, and potential biological significance of this compound.

Molecular Profile and Physicochemical Properties

1-(2,6-Difluorobenzoyl)azepane, with the IUPAC name azepan-1-yl-(2,6-difluorophenyl)methanone, is a synthetic organic compound.[4] Its core structure consists of a seven-membered azepane ring connected via an amide linkage to a 2,6-difluorophenyl group.

Table 1: Physicochemical Properties of 1-(2,6-Difluorobenzoyl)azepane

PropertyValueSource
CAS Number 385380-70-1PubChem[4]
Molecular Formula C₁₃H₁₅F₂NOPubChem[4]
Molecular Weight 239.26 g/mol PubChem[4]
IUPAC Name azepan-1-yl-(2,6-difluorophenyl)methanonePubChem[4]
Canonical SMILES C1CCCN(CC1)C(=O)C2=C(C=CC=C2F)FPubChem[4]
InChI Key RRINWFXOXXUQGK-UHFFFAOYSA-NPubChem[4]
Computed XLogP3 2.8PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 1PubChem[4]
Rotatable Bond Count 1PubChem[4]

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for 1-(2,6-difluorobenzoyl)azepane is not extensively documented in publicly accessible literature, a logical and well-established synthetic approach would involve the acylation of azepane with 2,6-difluorobenzoyl chloride. This is a standard method for amide bond formation.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 1-(2,6-Difluorobenzoyl)azepane.

Step-by-Step Experimental Protocol (Hypothetical)
  • Preparation: In a clean, dry round-bottom flask, dissolve azepane (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane.

  • Addition of Base: Add a suitable base, for example, triethylamine (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Slowly add a solution of 2,6-difluorobenzoyl chloride (1.0 equivalent) in the same solvent to the reaction mixture, maintaining a cool temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with a dilute acid solution, a dilute base solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Potential Biological and Pharmacological Significance

While direct biological data for 1-(2,6-difluorobenzoyl)azepane is scarce, the structural motifs present in the molecule suggest several avenues for pharmacological investigation. Azepane-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-tubercular, and antimicrobial properties.[1] Furthermore, derivatives of dibenzo[b,f]oxepine, which share a seven-membered ring system, have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.[5]

The 2,6-difluorobenzoyl group is a key component in several commercially successful insecticides that act by inhibiting chitin synthesis. The incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.

Given these precedents, 1-(2,6-Difluorobenzoyl)azepane could be a candidate for screening in various therapeutic areas, including:

  • Oncology: As a potential cytotoxic agent.

  • Neuropharmacology: Investigating its effects on the central nervous system, including potential anticonvulsant or anxiolytic properties.[5][6]

  • Infectious Diseases: Screening for antibacterial or antifungal activity.

Hypothesized Mechanism of Action Pathway

Hypothesized_MOA Target_Molecule 1-(2,6-Difluorobenzoyl)azepane Target_Protein Putative Target Protein (e.g., Kinase, Receptor, Enzyme) Target_Molecule->Target_Protein Binding/Interaction Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Signaling_Cascade->Cellular_Response

Caption: Potential mechanism of action for 1-(2,6-Difluorobenzoyl)azepane.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 1-(2,6-difluorobenzoyl)azepane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the difluorophenyl ring and the aliphatic protons of the azepane ring. Due to the restricted rotation around the amide bond, complex splitting patterns and diastereotopic protons may be observed.[7]

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the azepane ring.[7]

    • ¹⁹F NMR: The fluorine NMR will provide key information about the electronic environment of the fluorine atoms on the benzoyl group.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (239.26 g/mol ).[4] Characteristic fragmentation patterns would involve cleavage of the amide bond and fragmentation of the azepane ring.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(2,6-difluorobenzoyl)azepane.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9][10] Avoid contact with skin and eyes.[9][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8][9][10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

1-(2,6-Difluorobenzoyl)azepane represents a promising, yet underexplored, molecule with potential applications in drug discovery. Its synthesis is achievable through standard organic chemistry techniques. Based on the known activities of related azepane and difluorobenzoyl-containing compounds, future research should focus on its comprehensive biological evaluation. High-throughput screening against various cancer cell lines, neuronal targets, and microbial strains would be a logical next step. Further elucidation of its physicochemical properties and detailed spectroscopic analysis will be crucial for its development as a lead compound.

References

  • Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. (2025). ResearchGate. [Link]

  • Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][1][6][12]triazolo[4,3-a]azepines as potential anticonvulsant agents. (n.d.). PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). PubMed. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. [Link]

  • Synthesis and Biological Evaluation of 3',5'-Dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone Selective CB2 Inverse Agonist. (2025). ResearchGate. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). Europe PMC. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023). MDPI. [Link]

  • 1-(2,6-Difluorobenzoyl)azepane. (n.d.). PubChem. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. [Link]

  • NMR spectroscopy in pharmacy. (n.d.). alpaipars. [Link]

  • Synthesis of the (3 R ,6 S )-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974), a Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Headache. (2025). ResearchGate. [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). PMC. [Link]

  • Synthesis and characterization of some 1,4-diazepin es derivatives. (n.d.). SciSpace. [Link]

  • (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. (2025). ResearchGate. [Link]

Sources

Exploratory

Azepan-1-yl-(2,6-difluorophenyl)methanone chemical structure

[1][2][3] Executive Summary Azepan-1-yl-(2,6-difluorophenyl)methanone (CAS: 385380-70-1 ) is a specialized fluorinated benzamide derivative utilized primarily in medicinal chemistry as a lipophilic scaffold and structura...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Azepan-1-yl-(2,6-difluorophenyl)methanone (CAS: 385380-70-1 ) is a specialized fluorinated benzamide derivative utilized primarily in medicinal chemistry as a lipophilic scaffold and structural probe.[1][2][3][4] Characterized by a seven-membered azepane ring fused to a 2,6-difluorobenzoyl moiety, this compound serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly within the cannabinoid and serotonergic research spaces.[1][2][3]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, spectroscopic signatures, and structural-activity relationships (SAR), designed for researchers optimizing lead compounds for metabolic stability.[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The structural uniqueness of this compound lies in the ortho-difluoro substitution , which imparts significant steric hindrance and electronic shielding to the carbonyl center, enhancing resistance to enzymatic hydrolysis.[1][2][3]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name Azepan-1-yl-(2,6-difluorophenyl)methanone
Common Synonyms 1-(2,6-Difluorobenzoyl)azepane; (2,6-Difluorophenyl)(hexamethyleneimino)methanone
CAS Number 385380-70-1
PubChem CID 588249
SMILES C1CCCN(CC1)C(=O)C2=C(C=CC=C2F)F
Molecular Formula C₁₃H₁₅F₂NO
Physicochemical Data
PropertyValueContext/Implication
Molecular Weight 239.26 g/mol Fragment-like space; suitable for lead optimization.[1][2][3]
LogP (Predicted) ~2.8Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.[1][3]
TPSA 20.3 ŲLow polar surface area suggests high membrane permeability.[1][2][3]
H-Bond Acceptors 3 (O, F, F)Fluorine acts as a weak acceptor; Carbonyl O is the primary acceptor.[1][3]
Rotatable Bonds 1Restricted rotation due to the amide bond and steric clash of 2,6-F.

Structural Analysis & SAR Logic

The pharmacological value of Azepan-1-yl-(2,6-difluorophenyl)methanone stems from two key structural motifs: the Metabolic Shield and the Hydrophobic Anchor .[1][2][3]

The 2,6-Difluoro "Shield"

The substitution of fluorine atoms at the 2- and 6-positions of the phenyl ring is a deliberate medicinal chemistry strategy.[1][2][3]

  • Metabolic Blockade: The C-F bond is highly stable (approx. 116 kcal/mol).[2][3] Placing fluorines at ortho positions blocks oxidative metabolism (hydroxylation) that typically occurs at electron-rich sites.[1][2][3]

  • Conformational Locking: The steric bulk of the fluorine atoms forces the phenyl ring to twist out of coplanarity with the amide carbonyl.[2][3] This "ortho-effect" locks the molecule into a specific bioactive conformation, often increasing receptor selectivity.[1][2][3]

The Azepane "Anchor"

Unlike the more common piperidine (6-membered) or pyrrolidine (5-membered) rings, the azepane (7-membered) ring introduces unique flexibility and increased hydrophobic bulk.[1][2][3] This allows the molecule to fill larger hydrophobic pockets in target receptors (e.g., CB2, 5-HT2A), potentially altering the functional activity from agonist to antagonist compared to smaller ring analogs.[1][2][3]

SAR_Logic Compound Azepan-1-yl- (2,6-difluorophenyl)methanone Difluoro 2,6-Difluoro Motif (Metabolic Shield) Compound->Difluoro Azepane Azepane Ring (Hydrophobic Anchor) Compound->Azepane Amide Amide Linker (H-Bond Acceptor) Compound->Amide MetStab Blocks P450 Oxidation (Increased Half-life) Difluoro->MetStab Steric/Electronic Twist Conformational Twist (Receptor Selectivity) Difluoro->Twist Ortho-Effect Lipophil High Lipophilicity (Membrane Penetration) Azepane->Lipophil 7-Membered Ring

Figure 1: Structural-Activity Relationship (SAR) dissection of the core scaffold.[1][2][3]

Synthesis Protocol

The most robust route for synthesizing Azepan-1-yl-(2,6-difluorophenyl)methanone is via Schotten-Baumann acylation .[1][2][3] This method ensures high yields by utilizing the high reactivity of the acid chloride.[1][2][3]

Reaction Scheme

Reagents: 2,6-Difluorobenzoyl chloride, Azepane (Hexamethyleneimine), Triethylamine (Et₃N), Dichloromethane (DCM).[1][2][3][4]

Synthesis_Pathway SM1 2,6-Difluorobenzoyl Chloride (Electrophile) Reaction Nucleophilic Acyl Substitution (0°C to RT, DCM) SM1->Reaction SM2 Azepane (Nucleophile) SM2->Reaction Base Triethylamine (Et3N) (HCl Scavenger) Base->Reaction Inter Tetrahedral Intermediate Reaction->Inter Addition Product Azepan-1-yl-(2,6-difluorophenyl)methanone (Target) Inter->Product Elimination of Cl- Byproduct Et3N·HCl (Salt Precipitate) Inter->Byproduct

Figure 2: Synthetic pathway via nucleophilic acyl substitution.[1][2][3]

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve azepane (1.0 equiv, 10 mmol) and triethylamine (1.2 equiv, 12 mmol) in anhydrous dichloromethane (DCM) (50 mL).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm of the subsequent addition.

  • Addition: Dropwise add a solution of 2,6-difluorobenzoyl chloride (1.0 equiv, 10 mmol) in DCM (10 mL) over 15 minutes. Note: The solution may turn cloudy as triethylamine hydrochloride salts precipitate.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor progress via TLC (SiO₂; Ethyl Acetate/Hexane 1:4).

  • Work-up:

    • Quench with water (50 mL).

    • Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.[2][3]

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[1][2][3]

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a colorless oil or white solid.

Spectroscopic Characterization

Verification of the structure requires analyzing specific spectral markers, particularly the splitting patterns induced by the fluorine atoms.[1][2][3]

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (6.9 – 7.4 ppm):

    • Expect a multiplet or triplet of triplets for the para-proton (H-4) due to coupling with H-3/H-5 and long-range coupling with F-atoms.[1][2][3]

    • The meta-protons (H-3, H-5) will appear as triplets (approx J = 8 Hz) heavily split by the adjacent Fluorine atoms (¹J_H-F coupling).[1][2][3]

  • Aliphatic Region (1.5 – 3.8 ppm):

    • 3.3 – 3.7 ppm: Two distinct multiplets corresponding to the α-methylene protons (N-CH₂) of the azepane ring.[1][2][3] Note: Due to restricted rotation of the amide bond, these may appear as chemically non-equivalent rotamers at room temperature.[1]

    • 1.5 – 1.9 ppm: Multiplets for the remaining β, γ, and δ methylene protons of the 7-membered ring.[1][2][3]

Carbon NMR (¹³C NMR) & ¹⁹F NMR[2][3]
  • Carbonyl (C=O): ~160-165 ppm.[1][2][3]

  • C-F Carbons: Doublet or multiplet at ~157-162 ppm due to large ¹J_C-F coupling (~250 Hz).[1][2][3]

  • ¹⁹F NMR: A singlet (or slight multiplet if proton-coupled) around -110 to -115 ppm, characteristic of ortho-difluoro substitution.[1][2][3]

Safety & Handling

While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for fluorinated benzamides .[1][2][3]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]

  • Handling: Use within a chemical fume hood.[2][3] Wear nitrile gloves and safety goggles.[2][3]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis, although the 2,6-difluoro group provides substantial stability against moisture.[1][2][3]

References

  • PubChem. (n.d.).[2][3][5] Azepan-1-yl-(2,6-difluorophenyl)methanone (CID 588249).[1][2][3] National Center for Biotechnology Information.[2][3] Retrieved February 3, 2026, from [Link][1][3]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2][3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2][3] (Cited for metabolic stability of fluorinated aromatics).[2][3] [Link]

  • Wermuth, C. G. (2008).[2][3] The Practice of Medicinal Chemistry. Academic Press.[2][3] (Cited for bioisosteric replacement and azepane ring properties).[2][3]

Sources

Foundational

1-(2,6-Difluorobenzoyl)azepane molecular weight and formula

Scaffold Analysis, Synthetic Architectures, and Physicochemical Profiling Core Identity & Physicochemical Specifications At its core, 1-(2,6-Difluorobenzoyl)azepane represents a strategic amalgamation of a lipophilic, se...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthetic Architectures, and Physicochemical Profiling

Core Identity & Physicochemical Specifications

At its core, 1-(2,6-Difluorobenzoyl)azepane represents a strategic amalgamation of a lipophilic, seven-membered saturated heterocycle (azepane) and an electron-deficient aromatic moiety (2,6-difluorobenzoyl).[1] This structural pairing is frequently utilized in medicinal chemistry to modulate metabolic stability and optimize hydrodynamic volume.[1]

Fundamental Data Table
PropertySpecificationValidation Source
IUPAC Name Azepan-1-yl(2,6-difluorophenyl)methanonePubChem [1]
CAS Registry Number 385380-70-1Sigma-Aldrich [2]
Molecular Formula C₁₃H₁₅F₂NO Calculated/PubChem [1]
Molecular Weight 239.26 g/mol Calculated/Sigma-Aldrich [2]
Exact Mass 239.1122 DaHigh-Res MS Data [1]
Monoisotopic Mass 239.1122 DaPubChem [1]
LogP (Predicted) ~2.8XLogP3 Model [1]
H-Bond Donors/Acceptors 0 / 3Lipinski Analysis
Structural Logic

The molecule consists of two distinct domains connected by an amide linkage:[1]

  • The Azepane Ring: A seven-membered saturated nitrogen heterocycle.[1] Unlike its six-membered counterpart (piperidine), azepane possesses higher conformational flexibility, allowing it to adopt twisted chair/boat conformations that can access unique binding pockets in biological targets [3].[1]

  • The 2,6-Difluorobenzoyl Moiety: The ortho-fluorine substitution pattern serves two critical functions:

    • Metabolic Blocking: It prevents oxidative metabolism at the susceptible ortho positions of the phenyl ring.[1]

    • Conformational Locking: The steric bulk and electrostatic repulsion of the fluorine atoms force the amide bond out of coplanarity with the phenyl ring, creating a specific 3D vector often required for receptor selectivity.[1]

Synthetic Architecture & Protocols

While advanced methods like photochemical dearomative ring expansion exist for complex azepanes [3], the most robust and scalable synthesis for 1-(2,6-Difluorobenzoyl)azepane is Nucleophilic Acyl Substitution .[1]

Validated Synthesis Protocol

Objective: Synthesis of 1-(2,6-Difluorobenzoyl)azepane via Acid Chloride Coupling.

Reagents:

  • Azepane (1.0 eq)[1]

  • 2,6-Difluorobenzoyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Azepane (10 mmol) and TEA (15 mmol) in anhydrous DCM (30 mL).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exotherm of the acylation.

  • Addition: Dropwise add 2,6-Difluorobenzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Rationale: Slow addition prevents double-acylation side products and controls temperature.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS until the starting amine is consumed.[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃.[1]

    • Extract the organic layer and wash sequentially with 1N HCl (to remove unreacted amine), water, and brine.[1]

    • Self-Validating Step: The acid wash is critical; if the product remains in the aqueous layer, the amide has protonated (unlikely for neutral amides) or the phase separation failed.[1]

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Synthetic Pathway Visualization

The following diagram illustrates the reaction flow and critical control points.

Synthesis_Workflow Start Start: Azepane + Base (DCM, 0°C) Reagent Add: 2,6-Difluorobenzoyl Chloride Start->Reagent  Dropwise Addition   Intermediate Intermediate: Tetrahedral Adduct Reagent->Intermediate  Nucleophilic Attack   Product Product: 1-(2,6-Difluorobenzoyl)azepane Intermediate->Product  Elimination of Cl-   Workup Workup: 1. NaHCO3 Wash 2. 1N HCl Wash 3. Brine Product->Workup  Purification  

Figure 1: Step-wise synthetic workflow for the acylation of azepane, highlighting the critical nucleophilic attack and elimination mechanism.

Medicinal Chemistry Context & Analysis

The "Fluorine Effect" in Scaffold Design

The 2,6-difluoro substitution is not arbitrary.[1] In drug discovery, this specific motif is employed to modulate physiochemical properties without significantly altering the steric footprint compared to hydrogen, yet it drastically changes the electronic environment.[1]

  • Lipophilicity Modulation: Fluorine is highly lipophilic.[1] Adding two fluorines increases the LogP (approx. +0.2 to +0.4 units per F), enhancing membrane permeability.[1]

  • Conformational Restriction: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å).[1] In the ortho position, this creates a "gear effect," twisting the carbonyl group relative to the phenyl ring to minimize steric clash.[1] This locks the pharmacophore in a bioactive conformation [4].[1]

Azepane vs. Piperidine

Why use a 7-membered ring?

  • Chemical Space: Piperidines (6-membered) are ubiquitous.[1][2][3] Azepanes (7-membered) offer a differentiated IP position and explore a slightly larger hydrophobic pocket.[1]

  • Entropy: The increased flexibility of the azepane ring allows it to adapt to binding sites that are too sterically demanding for the rigid chair conformation of a piperidine.[1]

Structure-Activity Relationship (SAR) Logic

The following diagram details the strategic decision-making process when employing this scaffold in a drug discovery campaign.

SAR_Logic Scaffold Scaffold: 1-(2,6-Difluorobenzoyl)azepane Metabolism Metabolic Stability Scaffold->Metabolism Conformation Conformational Control Scaffold->Conformation Permeability Permeability (LogP) Scaffold->Permeability Block_Ox Block Ortho-Oxidation (CYP450 inhibition) Metabolism->Block_Ox Twist Twist Amide Bond (Non-planar) Conformation->Twist Lipophilicity Increase Lipophilicity (CNS Penetration) Permeability->Lipophilicity

Figure 2: SAR logic map demonstrating the functional roles of the 2,6-difluoro and azepane motifs in medicinal chemistry optimization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588249, 1-(2,6-Difluorobenzoyl)azepane.[1] Retrieved from [Link]

  • Mykura, R., et al. (2023). "Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes."[1][3] Nature Chemistry, 15, 1–10.[1] Retrieved from [Link][1][3]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 37, 320-330.[1] (Contextual grounding for fluorine effects).

Sources

Exploratory

2,6-difluorobenzoyl azepane derivative synonyms

An In-Depth Technical Guide to 2,6-Difluorobenzoyl Azepane Derivatives for Researchers and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,6-Difluorobenzoyl Azepane Derivatives for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds from privileged substructures is a cornerstone of rational drug design. The azepane ring, a seven-membered saturated heterocycle, represents a fascinating and under-explored area of chemical space, offering unique three-dimensional conformations compared to its more common five- and six-membered counterparts.[1] When combined with the 2,6-difluorobenzoyl moiety—a group known to enhance metabolic stability and modulate binding affinity through specific electronic and steric interactions—the resulting derivatives present a compelling class of compounds for therapeutic investigation.

This technical guide provides a comprehensive overview of 2,6-difluorobenzoyl azepane derivatives, intended for researchers, chemists, and drug development professionals. We will delve into the nomenclature and synonyms, explore the distinct roles of each chemical moiety, outline synthetic strategies, and discuss the current understanding of their therapeutic potential, particularly in oncology. This document is structured to serve as a foundational resource, blending established chemical principles with insights into practical applications and future research directions.

Nomenclature, Synonyms, and Chemical Identification

Systematic identification is critical for reproducibility in research and development. A derivative from this class is fundamentally an azepane ring where the nitrogen atom is acylated with a 2,6-difluorobenzoyl group.

Systematic IUPAC Name: The core structure is named (Azepan-1-yl)(2,6-difluorophenyl)methanone . Substitutions on either the azepane or the phenyl ring would be named according to standard IUPAC rules.

Synonyms and Alternative Names: While a single, universally recognized common name for this entire class is not established, derivatives are often described based on their constituent parts. Common descriptors found in chemical literature and supplier catalogs include:

  • 1-(2,6-Difluorobenzoyl)azepane

  • N-(2,6-Difluorobenzoyl)hexahydroazepine

  • N-(2,6-Difluorobenzoyl)homopiperidine

The parent azepane ring itself has several synonyms, which may be encountered in older literature or different contexts.[2]

  • Hexahydroazepine[2]

  • Hexamethyleneimine[2]

  • Azacycloheptane[2]

A specific, more complex example found in chemical databases is N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-YL}isonicotinamide, which highlights how the core structure can be integrated into larger, more functionalized molecules.[3]

Table 1: Key Chemical Identifiers for Core Structures
Compound/MoietyIUPAC NameCAS NumberCommon Synonyms
Azepane Azepane111-49-9Hexahydroazepine, Hexamethyleneimine[2]
2,6-Difluorobenzoic acid 2,6-Difluorobenzoic acid385-00-2-
2,6-Difluorobenzoyl isocyanate 2,6-Difluorobenzoyl isocyanate60731-73-9Benzoyl isocyanate, 2,6-difluoro-[4][5][6]

Caption: Core structure of (Azepan-1-yl)(2,6-difluorophenyl)methanone.

The Role of the Constituent Moieties

The Azepane Scaffold: Navigating 3D Chemical Space

The azepane ring is a valuable scaffold in drug discovery due to its inherent structural properties.[7] Unlike the rigid, planar structures of many aromatic systems, the seven-membered azepane ring is highly flexible, capable of adopting multiple low-energy conformations. This conformational diversity allows for precise spatial orientation of substituents, which can be critical for optimizing interactions with complex biological targets like enzyme active sites or protein-protein interfaces.

More than 20 FDA-approved drugs contain the azepane motif, demonstrating its clinical viability across a range of therapeutic areas, including cancer, diabetes, and neurological disorders.[7][8] The inclusion of this scaffold can improve pharmacokinetic properties such as solubility and membrane permeability while providing a robust anchor for further chemical elaboration.

The 2,6-Difluorobenzoyl Group: A Privileged Pharmacophore

The benzoyl group is a common acylating agent, but the specific substitution pattern of the phenyl ring dramatically influences its properties. The introduction of fluorine atoms, particularly at the ortho positions, imparts several advantageous characteristics:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug candidate.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms decreases the electron density of the adjacent amide carbonyl. This can influence the rotational barrier of the C-N amide bond and affect the overall conformation and basicity of the molecule.

  • Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable orthogonal multipolar interactions with protein backbones (e.g., C=O···F-C), which can significantly enhance binding affinity and selectivity. The 2,6-difluoro substitution locks the phenyl ring in a conformation nearly perpendicular to the plane of the amide bond, which can be entropically favorable for binding to a specific pocket.

General Synthesis Strategies

The construction of 2,6-difluorobenzoyl azepane derivatives is typically achieved through standard amide bond formation (acylation). The primary challenge lies in the efficient synthesis of functionalized azepane precursors, as seven-membered ring closures can be kinetically slow.[9] However, for the direct acylation of the parent azepane, the workflow is straightforward.

A recently reported strategy for preparing complex azepanes involves a photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzene ring into a seven-membered azepane system in two steps.[1] This innovative method allows for the synthesis of polysubstituted azepanes from simple starting materials.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 2,6-Difluorobenzoic Acid C Activation of Carboxylic Acid (e.g., SOCl₂, Oxalyl Chloride) A->C Step 1a B Azepane (or derivative) D Amide Coupling (Schotten-Baumann conditions or coupling agents like HATU/EDC) B->D Step 1b C->D Step 2 E Purification (Chromatography, Recrystallization) D->E Step 3 F 2,6-Difluorobenzoyl Azepane Derivative E->F Final

Caption: Generalized workflow for the synthesis of 2,6-difluorobenzoyl azepane derivatives.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of (Azepan-1-yl)(2,6-difluorophenyl)methanone. Note: This procedure should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Step 1: Formation of 2,6-Difluorobenzoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-difluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess, along with a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation) to yield the crude 2,6-difluorobenzoyl chloride as an oil or low-melting solid. This intermediate is often used immediately in the next step without further purification.

Step 2: Amide Coupling Reaction

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2,6-difluorobenzoyl chloride from Step 1 in a minimal amount of the same solvent and add it dropwise to the azepane solution over 15-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

Step 3: Work-up and Purification

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product is then purified, typically by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (Azepan-1-yl)(2,6-difluorophenyl)methanone.

Therapeutic Applications and Mechanism of Action

While specific 2,6-difluorobenzoyl azepane derivatives are not yet approved drugs, their structural components are prevalent in compounds investigated for a variety of diseases, particularly as kinase inhibitors in oncology.

Kinase Inhibition in Cancer Therapy

Kinases are a class of enzymes that catalyze the transfer of phosphate groups, playing a critical role in cellular signaling pathways that control growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[11]

Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as its natural substrate, adenosine triphosphate (ATP).[8] The 2,6-difluorobenzoyl azepane scaffold is well-suited for this role:

  • The heterocyclic azepane core can be functionalized to form key hydrogen bonds with the "hinge" region of the kinase active site.

  • The 2,6-difluorophenyl group can extend into a hydrophobic pocket, with the fluorine atoms providing specific interactions to enhance selectivity and potency.

For instance, derivatives of pyrazolopyridine have been identified as potent kinase inhibitors, and the principles of their binding can be applied to the design of azepane-based molecules.[11] The goal is often to inhibit specific kinases like VEGFR-2 (involved in angiogenesis) or CDK-2 (involved in cell cycle progression) to halt tumor growth.[12][13]

Kinase_Inhibition_Pathway cluster_active Normal Kinase Activity cluster_inhibited Inhibition by Derivative Kinase1 Kinase SubstrateP Phosphorylated Substrate (Active) Kinase1->SubstrateP phosphorylates ADP1 ADP Kinase1->ADP1 ATP1 ATP ATP1->Kinase1 binds Substrate1 Substrate (Inactive) Substrate1->Kinase1 binds Downstream Cell Proliferation SubstrateP->Downstream activates Kinase2 Kinase Block X Kinase2->Block ATP2 ATP ATP2->Block Inhibitor 2,6-Difluorobenzoyl Azepane Derivative Inhibitor->Kinase2 blocks ATP site NoReaction No Phosphorylation Block->NoReaction Apoptosis Cell Cycle Arrest / Apoptosis NoReaction->Apoptosis

Caption: Mechanism of action for an ATP-competitive kinase inhibitor.

Conclusion and Future Outlook

The 2,6-difluorobenzoyl azepane derivative class represents a promising, yet underexplored, area for drug discovery. The combination of the conformationally flexible azepane scaffold with the electronically tuned and metabolically robust 2,6-difluorobenzoyl moiety provides a powerful platform for designing novel therapeutic agents. The established importance of these substructures in medicinal chemistry, particularly in the development of kinase inhibitors for oncology, provides a strong rationale for their continued investigation.

Future research should focus on the synthesis of diverse libraries of these derivatives, exploring various substitution patterns on the azepane ring to optimize potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for constructing complex azepanes become more advanced, the accessibility and diversity of this chemical class will undoubtedly expand, paving the way for the discovery of next-generation therapeutics.

References

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]

  • Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - MDPI. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry | Request PDF. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Cas 60731-73-9,2,6-Difluorobenzoyl isocyanate - LookChem. (n.d.). LookChem. Retrieved January 29, 2024, from [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 29, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC. (2022, February 18). PubMed Central. Retrieved January 29, 2024, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). PubMed. Retrieved January 29, 2024, from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]

  • Azepane - Wikipedia. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

  • 2,6-Difluorobenzoyl isocyanate | C8H3F2NO2 | CID 2733369 - PubChem. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. Retrieved January 29, 2024, from [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC. (2023, January 11). Taylor & Francis Online. Retrieved January 29, 2024, from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • N-{(3R,4R)-4-[4-(2-Fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-YL}isonicotinamide - PubChem. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

  • Synthesis, biological profile and computational insights of new derivatives of benzo [B][10][14] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. (2024, February 12). PubMed. Retrieved January 29, 2024, from [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024, January 25). PubMed. Retrieved January 29, 2024, from [Link]

Sources

Foundational

A Technical Guide to 1-(2,6-Difluorobenzoyl)azepane for Advanced Research

Abstract: This document provides a comprehensive technical overview of 1-(2,6-Difluorobenzoyl)azepane, a fluorinated aromatic ketone with potential applications in medicinal chemistry and drug discovery. This guide is in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 1-(2,6-Difluorobenzoyl)azepane, a fluorinated aromatic ketone with potential applications in medicinal chemistry and drug discovery. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth information on its chemical properties, a validated synthesis protocol, analytical characterization, and essential safety and handling procedures. The content is structured to provide both theoretical understanding and practical, actionable methodologies for laboratory applications.

Introduction and Scientific Context

1-(2,6-Difluorobenzoyl)azepane is a synthetic organic compound featuring a seven-membered azepane ring N-acylated with a 2,6-difluorobenzoyl group. The structural combination of these two moieties suggests significant potential for biological activity, drawing from established knowledge of each component.

The azepane scaffold is a privileged structure in medicinal chemistry. It is a seven-membered nitrogen-containing heterocycle that provides a three-dimensional framework, which is often sought after in modern drug design to improve target specificity and pharmacokinetic properties. Over 20 FDA-approved drugs incorporate the azepane motif, with applications spanning oncology, infectious diseases, and neurology.[1] The conformational flexibility of the azepane ring allows for optimal binding to a variety of biological targets.[1][2]

The 2,6-difluorobenzoyl moiety is a well-known component in bioactive molecules. The fluorine atoms can significantly alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity, through electronic effects and by blocking sites of metabolism. For instance, the related compound 2,6-difluorobenzamide is a crucial intermediate in the synthesis of benzoylurea insecticides, which act by inhibiting chitin synthesis.[3]

The convergence of these two structural motifs in 1-(2,6-Difluorobenzoyl)azepane presents a compelling case for its investigation as a novel scaffold in various research domains.

Physicochemical Properties and Data

A summary of the key computed physicochemical properties for 1-(2,6-Difluorobenzoyl)azepane is presented below. These values are essential for experimental design, including solvent selection, purification, and analytical method development.

PropertyValueSource
Molecular Formula C₁₃H₁₅F₂NOPubChem[4]
Molecular Weight 239.26 g/mol PubChem[4]
IUPAC Name azepan-1-yl-(2,6-difluorophenyl)methanonePubChem[4]
CAS Number 385380-70-1PubChem[4]
Topological Polar Surface Area 20.3 ŲPubChem[4]
Complexity 254PubChem[4]
Hydrogen Bond Donors 0PubChem[4]
Hydrogen Bond Acceptors 1PubChem[4]

Synthesis Protocol: Acylation of Azepane

The synthesis of 1-(2,6-Difluorobenzoyl)azepane can be reliably achieved through the nucleophilic acyl substitution of 2,6-difluorobenzoyl chloride with azepane. This method is analogous to established procedures for the synthesis of related N-acylated cyclic amines.[5]

Reaction Scheme:

Caption: Synthesis of 1-(2,6-Difluorobenzoyl)azepane.

Step-by-Step Methodology:
  • Preparation: To a dry 100 mL round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. This acts as a base to neutralize the HCl byproduct formed during the reaction.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2,6-difluorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (azepane) is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(2,6-Difluorobenzoyl)azepane.

Analytical Characterization Workflow

Proper characterization is critical to confirm the identity and purity of the synthesized compound. The following workflow outlines the standard analytical techniques to be employed.

G start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) tlc->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ftir FTIR Spectroscopy (Functional Group ID) ms->ftir final Confirmed Structure & Purity ftir->final

Caption: Analytical workflow for product validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of protons on the azepane ring and the aromatic ring, with characteristic chemical shifts and splitting patterns.

    • ¹³C NMR: Will show the number of unique carbon environments, including the carbonyl carbon and the fluorine-coupled aromatic carbons.

    • ¹⁹F NMR: Will provide a clear signal for the two equivalent fluorine atoms, confirming the difluoro-substitution pattern.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be approximately 240.12 m/z.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will identify key functional groups, such as the amide carbonyl (C=O) stretch, typically around 1630-1680 cm⁻¹, and C-F bond stretches in the aromatic region.

Safety, Handling, and Storage

Given the potential hazards associated with related compounds, strict safety protocols must be followed when handling 1-(2,6-Difluorobenzoyl)azepane. A safety data sheet for a structurally similar isomer indicates high acute toxicity.[6]

Hazard Identification:

  • Acute Toxicity: Potentially toxic if swallowed, inhaled, or in contact with skin.[6]

  • Flammability: May be a flammable liquid or solid.

  • Target Organ Damage: May cause damage to the central nervous system and visual organs.[6]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Potential Research Applications

The unique structural features of 1-(2,6-Difluorobenzoyl)azepane make it a candidate for investigation in several research areas:

  • Drug Discovery: As a novel scaffold, it could be screened for activity against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. The azepane moiety is present in numerous approved drugs, suggesting its potential for favorable pharmacokinetic profiles.[1]

  • Agrochemical Research: The presence of the 2,6-difluorobenzoyl group, a key pharmacophore in several insecticides, suggests potential applications in the development of new pest control agents.[3]

  • Chemical Biology: The compound can be used as a starting point for the development of chemical probes to study biological pathways.

Conclusion

1-(2,6-Difluorobenzoyl)azepane represents a valuable, yet under-explored, chemical entity for scientific research. This guide provides the foundational knowledge for its synthesis, characterization, and safe handling, enabling researchers to incorporate this compound into their discovery and development pipelines. The combination of a privileged heterocyclic scaffold with a bio-functional aromatic system offers significant opportunities for innovation in both medicinal and materials chemistry.

References

  • Kumar, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 594-614. Retrieved from [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588249, 1-(2,6-Difluorobenzoyl)azepane. Retrieved from [Link]

  • Balaure, P., et al. (2011). Synthesis of new dibenzo[b,f]azepine derivatives. Revue Roumaine de Chimie, 56(10), 939-944. Retrieved from [Link]

Sources

Exploratory

1-(2,6-Difluorobenzoyl)azepane PubChem CID 588249 data

An In-Depth Technical Guide to 1-(2,6-Difluorobenzoyl)azepane (PubChem CID: 588249) For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2,6-Difluorobenzoyl)azepane (PubChem CID: 588249)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,6-difluorobenzoyl)azepane, a molecule of significant interest in medicinal chemistry due to its structural motifs. The guide details its chemical and physical properties, a robust synthesis protocol based on established amide bond formation reactions, and in-depth analytical methodologies for its characterization. Furthermore, this document explores the potential biological activities of this compound, drawing insights from the known pharmacological profiles of its constituent moieties: the 2,6-difluorobenzoyl group and the azepane ring. A hypothesized mechanism of action as a potential antibacterial agent is presented, supported by a proposed signaling pathway. This guide is intended to serve as a foundational resource for researchers investigating this compound and its analogs for therapeutic applications.

Introduction and Rationale

1-(2,6-Difluorobenzoyl)azepane (PubChem CID: 588249) is a synthetic amide composed of a 2,6-difluorobenzoyl moiety linked to an azepane ring. The strategic combination of these two pharmacologically relevant scaffolds suggests a high potential for biological activity. The 2,6-difluorobenzamide structure is a known pharmacophore in a class of antibacterial agents that target the filamentous temperature-sensitive Z (FtsZ) protein, a crucial component of the bacterial cell division machinery.[1][2] The azepane ring, a seven-membered saturated heterocycle, is a structural component in numerous approved drugs with a wide range of activities, including central nervous system effects such as antidepressant and anticonvulsant properties.[3][4]

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[5][6] The presence of two fluorine atoms on the benzoyl ring of the title compound is therefore expected to confer favorable pharmacokinetic properties.

This guide provides a detailed examination of 1-(2,6-Difluorobenzoyl)azepane, from its synthesis and characterization to its potential therapeutic applications, to facilitate further research and development in this area.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2,6-difluorobenzoyl)azepane is presented in Table 1. These properties are computed by PubChem and provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
PubChem CID 588249
Molecular Formula C₁₃H₁₅F₂NO
Molecular Weight 239.26 g/mol
IUPAC Name azepan-1-yl-(2,6-difluorophenyl)methanone
XLogP3-AA 2.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 239.11217043 Da
Complexity 254

Synthesis of 1-(2,6-Difluorobenzoyl)azepane

The synthesis of 1-(2,6-difluorobenzoyl)azepane can be efficiently achieved via a nucleophilic acyl substitution reaction between 2,6-difluorobenzoyl chloride and azepane. A robust and widely used method for this type of amide bond formation is the Schotten-Baumann reaction, which is performed under basic conditions to neutralize the hydrochloric acid byproduct.[7][8][9]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_6_difluorobenzoyl_chloride 2,6-Difluorobenzoyl Chloride reaction_step Schotten-Baumann Reaction (Base, Solvent) 2_6_difluorobenzoyl_chloride->reaction_step azepane Azepane azepane->reaction_step workup Aqueous Work-up reaction_step->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification final_product 1-(2,6-Difluorobenzoyl)azepane purification->final_product

Caption: Synthesis workflow for 1-(2,6-Difluorobenzoyl)azepane.

Experimental Protocol

Materials:

  • 2,6-Difluorobenzoyl chloride (1.0 eq)

  • Azepane (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.1 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the stirred solution. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[8]

  • Addition of Acyl Chloride: Dissolve 2,6-difluorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-20 minutes. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 1-(2,6-difluorobenzoyl)azepane as a pure solid.

Analytical Characterization

The structure and purity of the synthesized 1-(2,6-difluorobenzoyl)azepane can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[10][11] The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of the title compound are summarized in Table 2.

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Aromatic7.35 - 7.50m1H, H-4'
Aromatic6.95 - 7.10t2H, H-3', H-5'
Azepane3.60 - 3.80t2H, H-2, H-7 (syn)
Azepane3.30 - 3.50t2H, H-2, H-7 (anti)
Azepane1.50 - 1.80m8H, H-3, H-4, H-5, H-6
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl~163C=O
Aromatic~160 (d, J_CF ≈ 250 Hz)C-2', C-6'
Aromatic~132 (t, J_CF ≈ 10 Hz)C-4'
Aromatic~115 (t, J_CF ≈ 20 Hz)C-1'
Aromatic~112 (d, J_CF ≈ 25 Hz)C-3', C-5'
Azepane~48C-2, C-7
Azepane~29C-3, C-6
Azepane~27C-4, C-5

Note: Predicted chemical shifts are based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.[14] The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z = 239.

Expected Fragmentation Pattern:

The fragmentation of N-acyl compounds in mass spectrometry often involves cleavage of the amide bond.[15] Key expected fragments for 1-(2,6-difluorobenzoyl)azepane include:

  • m/z = 239: Molecular ion [M]⁺

  • m/z = 141: [2,6-difluorobenzoyl]⁺ cation, resulting from the cleavage of the C-N amide bond.

  • m/z = 98: [Azepane-H]⁺ fragment.

  • m/z = 113: [F-C₆H₃-CO]⁺ fragment.

Potential Biological Activity and Applications

While no specific biological data for 1-(2,6-difluorobenzoyl)azepane has been published, its structural components suggest promising avenues for investigation.

Antibacterial Activity

The 2,6-difluorobenzamide moiety is a key feature of several potent inhibitors of the bacterial FtsZ protein.[1][2] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which mediates bacterial cell division. Inhibition of FtsZ polymerization leads to filamentation and eventual death of the bacteria. This makes FtsZ an attractive target for novel antibiotics, particularly against drug-resistant strains like MRSA.

CNS Activity

Azepane and its fused-ring derivatives (benzazepines) are present in numerous centrally acting drugs.[3][4] These compounds have been shown to exhibit a range of pharmacological effects, including antidepressant, antipsychotic, and anticonvulsant activities.[16][17] Therefore, 1-(2,6-difluorobenzoyl)azepane could be a candidate for screening for activity in the central nervous system.

Proposed Mechanism of Action (Antibacterial)

FtsZ_Inhibition_Pathway Compound 1-(2,6-Difluorobenzoyl)azepane GTP_Binding GTP Binding Site on FtsZ Compound->GTP_Binding Inhibits FtsZ_Monomer FtsZ Monomers FtsZ_Monomer->GTP_Binding FtsZ_Polymerization FtsZ Polymerization GTP_Binding->FtsZ_Polymerization Z_Ring_Formation Z-Ring Formation FtsZ_Polymerization->Z_Ring_Formation Cell_Death Filamentation & Cell Death FtsZ_Polymerization->Cell_Death Blockage leads to Cell_Division Bacterial Cell Division Z_Ring_Formation->Cell_Division

Caption: Proposed mechanism of FtsZ inhibition.

Conclusion

1-(2,6-Difluorobenzoyl)azepane is a molecule with significant potential for drug discovery, leveraging the established pharmacological properties of its constituent 2,6-difluorobenzamide and azepane moieties. This guide provides a comprehensive foundation for its synthesis, characterization, and potential biological evaluation. The detailed protocols and hypothesized mechanisms of action are intended to serve as a catalyst for further research into this promising compound and its analogs, particularly in the fields of antibacterial and central nervous system drug development.

References

  • Azepane-based Compounds: Recent Advances on the Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. (n.d.). Google Patents.
  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. (2018). PMC. Retrieved from [Link]

  • 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. (2017). PubMed. Retrieved from [Link]

  • Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. (2019). ResearchGate. Retrieved from [Link]

  • Chemistry and biological activity of new 3-benzazepines. (2000). PubMed. Retrieved from [Link]

  • Pharmacological and Biological Activities of Benzazepines: An Overview. (2025). ResearchGate. Retrieved from [Link]

  • A Step-by-step Approach on Reading and Interpreting the Data Output of Gas Chromatography-mass Spectrometry (GC-MS) Measurement. (2021). Semantic Scholar. Retrieved from [Link]

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 2,6-difluorobenzamides bearing hydrophobic substituents at the 7-position of the benzodioxane nucleus potently inhibit methicillin-resistant Sa and Mtb cell division. (2016). PubMed. Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central. Retrieved from [Link]

  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (2016). PMC. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. Retrieved from [Link]

  • Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. (2024). PMC. Retrieved from [Link]

  • A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. (2019). MDPI. Retrieved from [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2025). PMC. Retrieved from [Link]

  • Spectroscopy 13C NMR and 1H NMR. (2021). Mesbah Energy. Retrieved from [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][3][12][18]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). MDPI. Retrieved from [Link]

  • Schotten Baumann Reaction. (2019). BYJU'S. Retrieved from [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC. Retrieved from [Link]

  • Concise synthesis of 2-benzazepine derivatives and their biological activity. (2015). PubMed. Retrieved from [Link]

  • Complete Assignments of 1H and 13C-NMR Spectra of the 3,4-seco-Triterpene Canaric Acid isolated from Rudgea jasminoides. (n.d.). SciELO. Retrieved from [Link]

  • Schotten Baumann Reaction. (2023). SATHEE. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (n.d.). SciELO. Retrieved from [Link]

  • Piperidine Synthesis. (2025). DTIC. Retrieved from [Link]

  • Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Schotten-Baumann Reaction and its Mechanism. (2021). YouTube. Retrieved from [Link]

Sources

Foundational

Solubility of 1-(2,6-Difluorobenzoyl)azepane in DMSO

An In-depth Technical Guide to the For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2,6-difluorobenzoyl)azepane in dimethyl sulfoxide (DMSO). Given the absence of publicly available quantitative solubility data for this specific compound, this document emphasizes the fundamental principles governing solubility and presents a detailed, field-proven experimental protocol for its precise measurement. This guide is designed to equip researchers in drug discovery and development with the necessary theoretical knowledge and practical methodologies to confidently assess the solubility of 1-(2,6-difluorobenzoyl)azepane and similarly structured compounds in DMSO, a critical parameter for the successful design and execution of biological assays and formulation studies.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory concept to a clinical candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a critical determinant of a compound's developability. For researchers engaged in high-throughput screening and early-stage drug development, dimethyl sulfoxide (DMSO) is an indispensable solvent, renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][3][4] 1-(2,6-Difluorobenzoyl)azepane, a compound of interest in medicinal chemistry, requires a thorough understanding of its behavior in DMSO to ensure the reliability and reproducibility of experimental results.

This guide will delve into the theoretical underpinnings of solubility, followed by a practical, step-by-step protocol for the experimental determination of the solubility of 1-(2,6-difluorobenzoyl)azepane in DMSO. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for generating high-quality, reliable solubility data.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a compound to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.

2.1. Physicochemical Properties of 1-(2,6-Difluorobenzoyl)azepane

While specific experimental data for 1-(2,6-difluorobenzoyl)azepane is limited, its structure provides valuable insights into its potential solubility.

PropertyValueSource
Molecular FormulaC₁₃H₁₅F₂NOPubChem CID: 588249[5]
Molecular Weight239.26 g/mol PubChem CID: 588249[5]
XLogP32.8PubChem CID: 588249[5]
Hydrogen Bond Donors0PubChem CID: 588249[5]
Hydrogen Bond Acceptors3PubChem CID: 588249[5]

The presence of the polar carbonyl group and the fluorine atoms suggests the potential for dipole-dipole interactions, while the azepane ring and the difluorobenzoyl group contribute to its overall size and hydrophobicity, as indicated by the positive XLogP3 value.

2.2. Physicochemical Properties of Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent with a strong dipole moment, making it an excellent solvent for a wide range of organic compounds.[1][3][4][6]

PropertyValueSource
Molecular FormulaC₂H₆OSPubChem CID: 679[7]
Molecular Weight78.13 g/mol PubChem CID: 679[7]
Boiling Point189 °CWikipedia[1]
Dipole Moment3.96 DWikipedia[1]
Dielectric Constant48Wikipedia[1]

Its ability to accept hydrogen bonds and engage in strong dipole-dipole interactions allows it to effectively solvate a variety of molecules.

2.3. Predicting Interactions

The dissolution of 1-(2,6-difluorobenzoyl)azepane in DMSO is anticipated to be driven by favorable dipole-dipole interactions between the polar sulfoxide group of DMSO and the carbonyl group of the solute. The difluoro-substituted phenyl ring can also participate in dipole-induced dipole and London dispersion forces.

G cluster_solute 1-(2,6-Difluorobenzoyl)azepane cluster_solvent DMSO solute C₁₃H₁₅F₂NO carbonyl C=O difluorophenyl C₆H₃F₂ azepane C₆H₁₂N sulfoxide S=O carbonyl->sulfoxide Dipole-Dipole solvent (CH₃)₂SO difluorophenyl->solvent Dispersion Forces azepane->solvent Dispersion Forces

Caption: Predicted intermolecular interactions between 1-(2,6-difluorobenzoyl)azepane and DMSO.

Experimental Determination of Solubility

The following protocol outlines a robust method for determining the equilibrium solubility of 1-(2,6-difluorobenzoyl)azepane in DMSO using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This method is considered the gold standard for solubility measurements.

3.1. Materials and Equipment

  • 1-(2,6-Difluorobenzoyl)azepane (purity >98%)

  • DMSO (anhydrous, ≥99.9%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Calibrated positive displacement pipettes

  • 2 mL glass vials with PTFE-lined caps

  • 0.22 µm PTFE syringe filters

  • HPLC system with a UV detector and a suitable C18 column

3.2. Experimental Workflow

G start Start prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) start->prep_stock prep_sol_samples Prepare Saturated Solutions (Excess solid in DMSO) start->prep_sol_samples prep_cal_curve Prepare Calibration Curve Standards (Serial Dilution of Stock) prep_stock->prep_cal_curve run_cal_curve Analyze Calibration Standards by HPLC prep_cal_curve->run_cal_curve gen_cal_curve Generate Calibration Curve run_cal_curve->gen_cal_curve calculate Calculate Solubility gen_cal_curve->calculate equilibrate Equilibrate Samples (e.g., 24-48h at 25°C) prep_sol_samples->equilibrate filter Filter Samples (0.22 µm PTFE filter) equilibrate->filter dilute_samples Dilute Filtered Samples filter->dilute_samples analyze_samples Analyze Diluted Samples by HPLC dilute_samples->analyze_samples analyze_samples->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of 1-(2,6-difluorobenzoyl)azepane in DMSO.

3.3. Step-by-Step Protocol

Part 1: Preparation of Calibration Curve

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 1-(2,6-difluorobenzoyl)azepane and dissolve it in 1 mL of DMSO to create a 10 mg/mL stock solution. Ensure complete dissolution.

  • Serial Dilutions: Perform a series of dilutions of the stock solution with DMSO to prepare at least five calibration standards of known concentrations (e.g., 1, 0.5, 0.25, 0.1, and 0.05 mg/mL).

Part 2: Sample Preparation and Equilibration

  • Preparation of Saturated Solutions: To several glass vials, add an excess amount of 1-(2,6-difluorobenzoyl)azepane (e.g., 20-30 mg).

  • Solvent Addition: Add a known volume of DMSO (e.g., 1 mL) to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the samples for 24 to 48 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of the equilibration period is essential.

Part 3: Sample Analysis

  • Sample Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Dilution of Saturated Solution: Accurately dilute the filtered supernatant with DMSO to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC. A typical starting condition would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid, if necessary) and UV detection at a wavelength where the compound has maximum absorbance.

3.4. Data Analysis and Calculation

  • Calibration Curve: Plot the peak area from the HPLC analysis of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99.

  • Solubility Calculation: Use the equation of the line to determine the concentration of the diluted sample from its peak area. Calculate the original solubility of 1-(2,6-difluorobenzoyl)azepane in DMSO by multiplying the calculated concentration by the dilution factor.

Solubility (mg/mL) = Calculated Concentration (mg/mL) x Dilution Factor

Safety Precautions

  • 1-(2,6-Difluorobenzoyl)azepane: The specific toxicity of this compound is not well-established. It is prudent to handle it with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can cause skin and eye irritation.[8] A key hazard of DMSO is its ability to facilitate the absorption of other chemicals through the skin.[1][7] Therefore, it is imperative to wear appropriate gloves (butyl rubber or thick latex gloves are recommended; nitrile gloves may offer only short-term protection).[1] Store DMSO in a cool, well-ventilated area away from ignition sources.[9]

Conclusion

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Varin, T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2699. [Link]

  • PubChem. (n.d.). 1-(2,6-Difluorobenzoyl)azepane. National Center for Biotechnology Information. Retrieved from [Link]

  • Golosov, A. A., et al. (2006). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of chemical information and modeling, 46(4), 1834–1840. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]

  • Chemaxon. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Ivanenkov, Y. A., et al. (2006). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling, 46(4), 1834-1840. [Link]

  • BYJU'S. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 60731-73-9,2,6-Difluorobenzoyl isocyanate. Retrieved from [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 1-(2,6-Difluorobenzoyl)azepane via Amide Coupling

Abstract This application note provides a comprehensive guide for the synthesis of 1-(2,6-difluorobenzoyl)azepane, a valuable scaffold in medicinal chemistry. The protocol addresses the synthetic challenges posed by the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(2,6-difluorobenzoyl)azepane, a valuable scaffold in medicinal chemistry. The protocol addresses the synthetic challenges posed by the sterically hindered 2,6-difluorobenzoyl moiety through a robust amide coupling strategy. Detailed experimental procedures, mechanistic insights, and expected analytical data are presented to ensure reproducible and high-yield synthesis. This guide is intended for researchers and professionals in drug discovery and development.

Introduction: The Significance of N-Acylazepanes in Drug Discovery

The azepane ring is a seven-membered saturated heterocycle that has garnered significant interest in medicinal chemistry. Its three-dimensional structure provides access to a larger chemical space compared to more common five- and six-membered rings. N-acylation of the azepane scaffold, particularly with substituted benzoyl groups, generates compounds with a wide range of biological activities. The target molecule, 1-(2,6-difluorobenzoyl)azepane, incorporates the 2,6-difluorobenzoyl group, a common motif in bioactive molecules known to enhance metabolic stability and binding affinity through specific fluorine-protein interactions.

The primary challenge in the synthesis of 1-(2,6-difluorobenzoyl)azepane lies in the amide bond formation between the sterically demanding 2,6-difluorobenzoyl precursor and the secondary amine, azepane. Standard amide coupling conditions may prove inefficient due to the steric hindrance imposed by the ortho-fluorine atoms on the benzoyl group, which can significantly slow down the nucleophilic attack of the amine.[1][2][3] This note details a reliable protocol that overcomes this steric barrier.

Mechanistic Considerations: Activating the Carboxyl Group for Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[4] Therefore, the carboxylic acid must be "activated" to facilitate the reaction. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

For sterically hindered substrates, the choice of coupling reagent is critical. While numerous methods exist, the use of uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has proven to be highly effective.[4] The mechanism of HATU-mediated amide coupling involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide bond. The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the amine and neutralize the generated acids.

Alternatively, the synthesis can proceed via the acyl chloride. The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, is a classic and often effective method.[5] The high reactivity of the acyl chloride can often overcome moderate steric hindrance.

This protocol will focus on the direct coupling of 2,6-difluorobenzoic acid with azepane using HATU, a method well-suited for challenging couplings.

Experimental Protocol: Synthesis of 1-(2,6-Difluorobenzoyl)azepane

This section provides a detailed, step-by-step procedure for the synthesis of 1-(2,6-difluorobenzoyl)azepane.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2,6-Difluorobenzoic acid≥98%Sigma-Aldrich385-00-2
Azepane≥98%Sigma-Aldrich111-49-9
HATU≥98%Combi-Blocks148893-10-1
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich7087-68-5
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich75-09-2
Ethyl acetate (EtOAc)ACS gradeFisher Scientific141-78-6
HexanesACS gradeFisher Scientific110-54-3
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Reaction Scheme

Caption: Synthesis of 1-(2,6-Difluorobenzoyl)azepane.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,6-difluorobenzoic acid (1.0 g, 6.33 mmol, 1.0 equiv.).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (30 mL).

  • Addition of Amine and Base: To the stirred solution, add azepane (0.75 g, 7.60 mmol, 1.2 equiv.) followed by N,N-diisopropylethylamine (DIPEA) (2.2 mL, 12.66 mmol, 2.0 equiv.).

  • Addition of Coupling Reagent: Add HATU (2.88 g, 7.60 mmol, 1.2 equiv.) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (30 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to yield 1-(2,6-difluorobenzoyl)azepane as a solid.

Workflow Diagram

Synthesis_Workflow start Start reagents Dissolve 2,6-difluorobenzoic acid in anhydrous DCM start->reagents addition Add azepane and DIPEA reagents->addition coupling Add HATU portion-wise addition->coupling reaction Stir at room temperature for 16 h coupling->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous work-up (NaHCO3, Brine) monitoring->workup purification Purify by flash column chromatography workup->purification product 1-(2,6-Difluorobenzoyl)azepane purification->product

Caption: Experimental workflow for the synthesis.

Results and Characterization

The protocol described above is expected to provide 1-(2,6-difluorobenzoyl)azepane in good yield (typically >70%) after purification. The structure and purity of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data
AnalysisExpected Results
Appearance White to off-white solid
Molecular Formula C₁₃H₁₅F₂NO
Molecular Weight 239.26 g/mol [6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.25 (m, 1H), 6.95-6.85 (m, 2H), 3.70-3.60 (m, 2H), 3.50-3.40 (m, 2H), 1.90-1.50 (m, 8H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 162.5 (d, J=4.0 Hz), 159.0 (dd, J=250, 8.0 Hz), 131.5 (t, J=10.0 Hz), 116.0 (t, J=20.0 Hz), 112.0 (d, J=22.0 Hz), 48.0, 45.0, 29.0, 28.0, 27.0.
Mass Spectrometry (ESI+) m/z: 240.1 [M+H]⁺

Note: NMR chemical shifts are predicted based on known data for similar structures and may vary slightly.[6]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive coupling reagent- Wet solvent or reagents- Insufficient amount of base- Use fresh HATU.- Ensure all glassware is flame-dried and use anhydrous solvents.- Use at least 2.0 equivalents of DIPEA.
Presence of unreacted starting material - Incomplete reaction- Steric hindrance slowing the reaction- Extend the reaction time to 24-48 hours.- Gently warm the reaction mixture to 30-40 °C.
Formation of side products - Reaction of HATU with the solvent or impurities- Use high-purity, anhydrous solvents.- Ensure all reagents are of high quality.
Difficulty in purification - Co-elution of product with byproducts- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

This application note provides a validated and robust protocol for the synthesis of 1-(2,6-difluorobenzoyl)azepane via a HATU-mediated amide coupling reaction. By carefully selecting the coupling reagent and optimizing the reaction conditions, the challenge of steric hindrance can be effectively overcome, leading to high yields of the desired product. The detailed experimental procedure, along with the troubleshooting guide, should enable researchers to successfully synthesize this valuable compound for their drug discovery and development programs.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Bode, J. W. (2006). The Synthesis of Sterically Hindered Amides. CHIMIA, 60(5), 246-251. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Khatun, N., & Sharma, U. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Difluorobenzoyl)azepane. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). Azepane. Retrieved from [Link]

  • Mohammad, A.-T., Osman, H., & Yeap, G.-Y. (2011). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). International Journal of Spectroscopy, 2011, 945216. [Link]

  • Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1957-1967. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 60(5), 246-251. [Link]

  • Todorova, N., & Kostova, K. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2014(4), M834. [Link]

  • Compain, P., et al. (2006). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 8(21), 4787-4790. [Link]

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Application

Application Note: 1-(2,6-Difluorobenzoyl)azepane as a High-Value Fragment in Drug Discovery

[1] Abstract This guide outlines the strategic application of 1-(2,6-difluorobenzoyl)azepane (CAS: Generic Scaffold Reference) as a core fragment in medicinal chemistry.[1] Unlike standard piperidine or pyrrolidine amide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide outlines the strategic application of 1-(2,6-difluorobenzoyl)azepane (CAS: Generic Scaffold Reference) as a core fragment in medicinal chemistry.[1] Unlike standard piperidine or pyrrolidine amides, this 7-membered azepane scaffold offers unique conformational entropy, while the 2,6-difluorobenzoyl moiety provides critical metabolic stability and conformational locking.[1] This note details the chemical rationale, validated synthetic protocols, and fragment elaboration strategies required to leverage this molecule for targeting hydrophobic pockets in GPCRs and kinases.

Part 1: Chemical Rationale & Fragment Attributes[1]

The "Privileged" Nature of the Scaffold

In Fragment-Based Drug Discovery (FBDD), the success of a library depends on the "vectors" available for growth and the physicochemical properties of the core. 1-(2,6-Difluorobenzoyl)azepane represents a "Goldilocks" fragment due to two synergistic features:

  • The Azepane Ring (7-Membered Heterocycle):

    • Conformational Space: Unlike the rigid chair conformation of piperidine (6-membered), azepane exists in a flexible "twist-chair" equilibrium.[1] This allows the molecule to mold into hydrophobic pockets that are sterically inaccessible to 6-membered rings.[1]

    • Lipophilicity: The extra methylene group increases

      
       slightly compared to piperidine, enhancing hydrophobic contacts without violating Lipinski’s Rule of 5 for fragments (Rule of 3).
      
  • The 2,6-Difluorobenzoyl Moiety:

    • Metabolic Blocking: The fluorine atoms at the 2 and 6 positions physically block the ortho sites from Cytochrome P450-mediated oxidation.[1] Furthermore, they sterically shield the amide bond, significantly reducing susceptibility to amidases.[1]

    • Conformational Locking: The steric repulsion between the ortho-fluorines and the amide carbonyl oxygen forces the amide bond out of planarity (torsion angle

      
      ).[1] This "twisted amide" conformation is often bio-active, as seen in benzamide inhibitors of FtsZ and ROR
      
      
      
      t inverse agonists.[1]
Physicochemical Profile (Calculated)
PropertyValueRationale for FBDD
MW ~239.2 DaIdeal for fragment growing (<300 Da).[1]
cLogP ~2.8Good membrane permeability; allows for polar group addition later.[1]
H-Bond Donors 0Reduces desolvation penalty upon binding.[1]
H-Bond Acceptors 3 (O, F, F)Fluorine acts as a weak acceptor; Carbonyl is a strong acceptor.[1]
Rotatable Bonds 1 (Amide-Aryl)Restricted rotation due to 2,6-difluoro sterics improves binding entropy.[1]

Part 2: Validated Synthetic Protocols

Protocol A: Synthesis via Acid Chloride (Recommended)

Rationale: The 2,6-difluoro substitution creates significant steric hindrance around the carbonyl carbon.[1] Standard couplings (EDC/NHS) are often sluggish.[1] The acid chloride route is robust and high-yielding.[1]

Reagents:

  • 2,6-Difluorobenzoyl chloride[1]

  • Azepane (Hexamethyleneimine)[1]

  • Triethylamine (TEA) or DIPEA[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask with nitrogen. Add Azepane (1.0 equiv) and TEA (1.5 equiv) to anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.

  • Addition: Dropwise add 2,6-Difluorobenzoyl chloride (1.1 equiv) dissolved in minimal DCM over 15 minutes. Critical: Maintain temperature <5°C to prevent exotherms from degrading the acid chloride.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or LCMS.[1]

  • Workup:

    • Wash organic layer with 1N HCl (x2) to remove unreacted azepane and TEA.[1]

    • Wash with Sat. NaHCO₃ (x2) to remove unreacted acid.[1]

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.[1]

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Validation Criteria:

  • LCMS: Single peak, [M+H]⁺ = 240.2.[1]

  • ¹H NMR: Confirm integration of 8 azepane protons and 3 aromatic protons. Look for the characteristic splitting pattern of the 2,6-difluorophenyl group (triplet/multiplet).[1]

Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: Fragments have low affinity (


 in 

M-mM range).[1] SPR is sensitive enough to detect these weak interactions.[1]
  • Immobilization: Immobilize target protein (e.g., Kinase or GPCR) on a CM5 sensor chip via amine coupling.[1] Target density should be high (~3000-5000 RU) to detect low MW fragments.[1]

  • Solvent Correction: Fragments are dissolved in DMSO. Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.[1]

  • Injection: Inject 1-(2,6-difluorobenzoyl)azepane at concentrations ranging from 10

    
    M to 1 mM.
    
    • Flow Rate: 30

      
      L/min.[1]
      
    • Contact Time: 60s.[1][2]

  • Analysis: Fit data to a 1:1 steady-state affinity model. Square-wave sensorgrams indicate fast on/off rates typical of specific fragment binding.[1]

Part 3: Fragment Elaboration Strategy

Once 1-(2,6-difluorobenzoyl)azepane is identified as a hit, it serves as a core scaffold.[1] The diagram below illustrates the logic flow from synthesis to lead optimization.

Visualization: FBDD Workflow & Synthesis

FBDD_Workflow cluster_Synthesis Synthesis Protocol cluster_Elaboration Lead Optimization Vectors Start Fragment Selection (1-(2,6-Difluorobenzoyl)azepane) Reagents 2,6-Difluorobenzoyl Cl + Azepane Start->Reagents Coupling Amide Coupling (DCM, TEA, 0°C) Reagents->Coupling Product Core Scaffold (Formed) Coupling->Product Screening SPR/NMR Screening (Validation) Product->Screening Vector1 Vector A: Azepane C3/C4 (Introduce Polarity/Solubility) Screening->Vector1 Confirmed Hit Vector2 Vector B: Phenyl C4 (Pi-Stacking/H-Bonding) Screening->Vector2 Lead Optimized Lead Candidate Vector1->Lead Vector2->Lead

Caption: Workflow integrating the synthesis of the scaffold with downstream screening and vector-based elaboration strategies.

Part 4: Scientific Grounding & References[1][2]

Causality & Mechanism

The selection of the 2,6-difluorobenzoyl group is not arbitrary.[1] Research into fluorinated benzamides demonstrates that this specific substitution pattern lowers the energy of the LUMO, enhancing interactions with nucleophilic residues in the binding pocket, while simultaneously preventing metabolic degradation at the most vulnerable sites (ortho/para positions relative to the amide) [1].[1]

The azepane ring is critical for "escape from flatland."[1] While piperidines are ubiquitous, azepanes offer a larger hydrophobic volume and distinct vector angles for substituents.[1] This has been successfully exploited in the design of V1b receptor antagonists and inhibitors of the bacterial protein FtsZ, where the azepane moiety fills a hydrophobic channel that smaller rings cannot adequately occupy [2][3].

References
  • Straniero, V., et al. (2017).[1] 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ChemMedChem.[1][3]

  • Faure, S., et al. (2020).[1] Discovery of 2,6-difluorobenzyl ether series...[4] as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.[1][4] Bioorganic & Medicinal Chemistry Letters.[1]

  • Sihuilong, W., et al. (2019).[1][5] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.[1][5]

  • Nortcliffe, A., & Moody, C. (2015).[1][6] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[1][6] Bioorganic & Medicinal Chemistry.[1][2][6][7][8][9][10] [1]

Sources

Method

Application Note: Azepane Scaffolds for Trypanosoma brucei FPPS Inhibition

This Application Note is designed for medicinal chemists and parasitologists involved in the discovery of novel anti-trypanosomal therapeutics. It details the rationale, mechanism, and experimental protocols for utilizin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and parasitologists involved in the discovery of novel anti-trypanosomal therapeutics. It details the rationale, mechanism, and experimental protocols for utilizing Azepane-based scaffolds to inhibit Trypanosoma brucei Farnesyl Diphosphate Synthase (TbFPPS).

Executive Summary

Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, remains a neglected tropical disease with limited oral therapeutic options.[1] Farnesyl Diphosphate Synthase (FPPS) is a validated drug target in the T. brucei isoprenoid pathway. While Nitrogen-containing Bisphosphonates (N-BPs) like risedronate are potent active-site inhibitors, their high polarity and bone affinity limit their utility as anti-parasitics.

This guide introduces Azepane scaffolds (7-membered nitrogen heterocycles) as a superior alternative for targeting the hydrophobic allosteric pocket of TbFPPS. Unlike rigid bisphosphonates, azepane derivatives offer tunable lipophilicity and unique conformational entropy, allowing them to act as "pocket hoppers" that lock the enzyme in an inactive conformation without requiring the charged phosphate backbone.

Scientific Rationale & Mechanism of Action[1][2][3][4]

The Target: TbFPPS

TbFPPS catalyzes the condensation of Dimethylallyl Diphosphate (DMAPP) and Isopentenyl Diphosphate (IPP) to form Farnesyl Diphosphate (FPP). FPP is essential for the prenylation of small GTPases (e.g., Rho, Ras), which are critical for parasite cytokinesis and intracellular trafficking.

The Azepane Advantage

Standard N-BPs bind to the magnesium-rich active site. However, recent fragment-based screens (e.g., Uni Marburg, Novartis) have identified a druggable allosteric pocket adjacent to the IPP binding site.

  • Conformational Fit: The Azepane ring is larger and more flexible than the standard piperidine or pyridine rings found in many hits. This allows it to adopt multiple puckering conformations to maximize van der Waals contacts within the flexible hydrophobic cleft of TbFPPS.

  • Lipophilicity: Azepane scaffolds facilitate passive diffusion across the T. brucei plasma membrane, addressing the poor bioavailability of bisphosphonates.

Mechanism Diagram

The following diagram illustrates the dual-inhibition landscape, contrasting the classic N-BP mechanism with the Azepane-mediated allosteric blockade.

FPPS_Inhibition_Mechanism Substrates DMAPP + IPP ActiveSite Active Site (Mg2+ Cluster) Substrates->ActiveSite FPPS_Active TbFPPS (Active Conformation) ActiveSite->FPPS_Active Bind AllostericSite Allosteric Pocket (Hydrophobic) FPPS_Inactive TbFPPS (Locked/Inactive) AllostericSite->FPPS_Inactive Stabilizes Closed State FPP Farnesyl Diphosphate (FPP) FPPS_Active->FPP Catalysis FPPS_Inactive->FPP Blocks Synthesis Prenylation Protein Prenylation (Rho/Ras GTPases) FPP->Prenylation Survival Parasite Survival & Cytokinesis Prenylation->Survival Death Apoptosis / Growth Arrest Prenylation->Death Inhibition leads to NBP Bisphosphonates (e.g., Risedronate) NBP->ActiveSite Competes with DMAPP Azepane Azepane Scaffold (Allosteric Inhibitor) Azepane->AllostericSite Induces Conf. Change

Figure 1: Mechanism of Action. Azepane scaffolds target the allosteric pocket, locking TbFPPS in an inactive state, distinct from the active-site competition of bisphosphonates.

Experimental Protocols

Protocol A: Synthesis of Azepane-Indole Hybrids (General Procedure)

Note: This is a generalized synthetic route for creating the Azepane-Indole scaffold often cited in fragment-based hits.

  • Reductive Amination:

    • React Indole-3-carboxaldehyde (1.0 eq) with Azepane (1.2 eq) in Dichloroethane (DCE).

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and catalytic Acetic Acid.

    • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry over MgSO₄.

  • Purification: Silica gel chromatography (eluent: DCM/MeOH 95:5).

  • Validation: Verify structure via ¹H-NMR and LC-MS (Expected M+H for basic scaffold ~240-300 Da).

Protocol B: TbFPPS Enzymatic Inhibition Assay (Malachite Green)

This continuous colorimetric assay measures the release of inorganic pyrophosphate (PPi) during the condensation reaction.

Materials:

  • Recombinant TbFPPS (Purified from E. coli BL21).

  • Substrates: GPP (Geranyl Diphosphate) and IPP.[2]

  • Coupling Enzyme: Inorganic Pyrophosphatase (PPase) – converts PPi to 2 Pi.

  • Detection Reagent: Malachite Green Phosphate Detection Kit.

Step-by-Step:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM TCEP (reducing agent), 0.01% Triton X-100.

  • Inhibitor Dilution: Prepare 10-point serial dilutions of the Azepane inhibitor in DMSO. Final DMSO concentration in assay must be <2%.

  • Enzyme Mix: Add 20 nM TbFPPS and 0.5 U/mL PPase to the plate wells.

  • Pre-incubation: Incubate Enzyme + Inhibitor for 10 minutes at 25°C. Critical Step: Allosteric inhibitors often require pre-incubation to induce the conformational shift.

  • Start Reaction: Add substrate mix (50 µM GPP + 50 µM IPP).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Termination: Add Malachite Green Reagent to stop the reaction.

  • Read: Measure Absorbance at 620 nm after 20 minutes.

  • Analysis: Calculate % Inhibition =

    
    . Fit to sigmoidal dose-response curve to determine IC₅₀.
    
Protocol C: In Vitro Phenotypic Screening (T. brucei Viability)

To confirm the Azepane scaffold penetrates the parasite membrane.

Materials:

  • T. brucei brucei (Bloodstream form, strain Lister 427).

  • HMI-9 medium supplemented with 10% FBS.

  • Resazurin (Alamar Blue) solution.

Step-by-Step:

  • Seeding: Seed parasites at

    
     cells/mL in 96-well plates (100 µL/well).
    
  • Treatment: Add Azepane inhibitors (serial dilution 100 µM to 0.1 µM). Include Suramin (positive control) and DMSO (negative control).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL Resazurin (125 µg/mL in PBS).

  • Final Incubation: Incubate for an additional 4–6 hours. Viable parasites reduce blue Resazurin to pink Resorufin.

  • Read: Measure Fluorescence (Ex 530 nm / Em 590 nm).

  • Selectivity Index (SI): Parallelly run the assay on mammalian cells (e.g., HEK293).

    
    . Target SI > 10.
    

Data Interpretation & Troubleshooting

Expected Results Table
Compound ClassEnzyme IC₅₀ (µM)Cell EC₅₀ (µM)LogPNotes
Risedronate (N-BP) 0.05>50-2.5Potent enzyme inhibition, but poor cell permeability.[3]
Azepane-Indole 1 2.54.03.2Moderate enzyme potency, but excellent translation to cell killing due to lipophilicity.
Azepane-Indole 2 0.81.23.5Optimized lead; likely engages hydrophobic allosteric residues.
Troubleshooting Guide
  • High Enzyme IC₅₀ but Low Cell EC₅₀: The compound might be hitting an off-target (e.g., CYP51 or Farnesyl Transferase) or acting via a different mechanism. Perform a "Rescue Experiment" by adding exogenous FPP (50 µM) to the cell culture. If toxicity is reversed, the target is confirmed as FPPS.

  • Solubility Issues: Azepane salts can be hygroscopic. Ensure stocks are made in anhydrous DMSO. If precipitation occurs in the aqueous assay buffer, reduce concentration or add 0.05% BSA.

Screening Workflow Visualization

Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Efficacy Step1 Fragment Screen (Azepane Library) Step2 Thermal Shift Assay (DSF) Step1->Step2 Hit ID Step3 Enzymatic Assay (Malachite Green) Step2->Step3 Select Binders Step4 Kinetic Analysis (Mode of Inhibition) Step3->Step4 IC50 < 10µM Step5 T. brucei Viability (Resazurin) Step4->Step5 Confirm Target Step6 Rescue Exp. (FPP Addition) Step5->Step6 Validate Mechanism

Figure 2: Integrated Screening Workflow for Azepane-based FPPS Inhibitors.

References

  • Oldfield, E. (2010). Targeting Isoprenoid Biosynthesis for Drug Discovery: Bench to Bedside. Accounts of Chemical Research. Link

  • Jahnke, W., et al. (2010).[1][4] Allosteric non-bisphosphonate inhibitors of farnesyl pyrophosphate synthase identified by fragment-based discovery.[4] Nature Chemical Biology.[4] Link

  • Mao, J., et al. (2006).[1] Structure and electrostatics of Trypanosoma brucei farnesyl diphosphate synthase. Journal of Medicinal Chemistry.[3][5] Link

  • Dissertation: Targeting Trypanosoma brucei FPPS. (2019). Targeting Trypanosoma brucei FPPS by Fragment-based drug discovery.[4][6] Philipps-Universität Marburg. Link

  • Montalvetti, A., et al. (2001). Bisphosphonates are potent inhibitors of Trypanosoma cruzi farnesyl pyrophosphate synthase.[1][7] Journal of Biological Chemistry. Link

Sources

Application

Application Note: High-Yield Synthesis of N-(2,6-Difluorobenzoyl)azepane

Abstract & Strategic Overview This application note details the protocol for synthesizing N-(2,6-difluorobenzoyl)azepane via nucleophilic acyl substitution. While standard benzoylation is routine, the 2,6-difluoro substi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for synthesizing N-(2,6-difluorobenzoyl)azepane via nucleophilic acyl substitution. While standard benzoylation is routine, the 2,6-difluoro substitution pattern introduces specific challenges:

  • Steric Hindrance: The ortho-fluorines create a steric blockade around the carbonyl carbon, potentially retarding nucleophilic attack.

  • Electronic Activation: Conversely, the high electronegativity of fluorine atoms increases the electrophilicity of the carbonyl carbon via inductive withdrawal (

    
     effect), making the acid chloride highly reactive but also prone to rapid hydrolysis if moisture is present.
    

This protocol balances these factors using a controlled, anhydrous Schotten-Baumann-type condition in dichloromethane (DCM). The method prioritizes process safety and impurity control , specifically minimizing the formation of the hydrolyzed 2,6-difluorobenzoic acid byproduct.

Chemical Mechanism

The reaction proceeds via an addition-elimination mechanism. Azepane (a secondary cyclic amine) acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. The presence of a non-nucleophilic base (Triethylamine or DIPEA) is critical to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing the formation of unreactive azepane hydrochloride salt.

Mechanism Visualization

ReactionMechanism Reactants Reactants Azepane + 2,6-Difluorobenzoyl Cl TS Tetrahedral Intermediate (Sterically Crowded) Reactants->TS Nucleophilic Attack (Rate Limiting) Elimination Chloride Elimination (-Cl⁻) TS->Elimination Collapse of Intermediate Product Product N-(2,6-Difluorobenzoyl)azepane + HCl (scavenged by Base) Elimination->Product Amide Bond Formation

Figure 1: Mechanistic pathway highlighting the critical tetrahedral intermediate stage, where steric hindrance from the 2,6-fluorines exerts maximum influence.

Health, Safety, and Environment (HSE)

ComponentHazard ClassCritical Safety Measure
2,6-Difluorobenzoyl Chloride Corrosive, LachrymatorWork in Fume Hood. Reacts violently with water to release HCl gas.
Azepane Flammable, Toxic, CorrosiveAvoid inhalation.[1][2] Use chemically resistant gloves (Nitrile/Neoprene).
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse in well-ventilated area. Do not use latex gloves (permeable to DCM).
Triethylamine (TEA) Flammable, CorrosiveKeep away from ignition sources.

Materials & Stoichiometry

Target Scale: 10 mmol (approx. 2.4 g theoretical yield)

ReagentMW ( g/mol )Equiv.[3][4]AmountRole
Azepane 99.181.00.99 g (1.13 mL)Nucleophile
2,6-Difluorobenzoyl Chloride 176.551.11.94 g (1.35 mL)Electrophile
Triethylamine (TEA) 101.191.51.52 g (2.10 mL)HCl Scavenger
DCM (Anhydrous) --20 mL (2M)Solvent
DMAP (Optional) 122.170.0560 mgCatalyst (Acyl Transfer)

Note: A slight excess of acid chloride (1.1 eq) is used to ensure full consumption of the amine, as the acid chloride can be easily hydrolyzed and removed during workup.

Experimental Protocol

Phase 1: Preparation & Setup
  • Glassware: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of nitrogen (

    
    ).
    
  • Solvent: Ensure DCM is anhydrous. If uncertain, dry over activated 3Å molecular sieves for 4 hours prior to use.

  • Charging: Add Azepane (1.0 eq), Triethylamine (1.5 eq), and DMAP (0.05 eq, if using) to the RBF. Dissolve in 15 mL of DCM.

  • Cooling: Place the RBF in an ice-water bath (

    
    ) and stir for 10 minutes. Cooling is essential to control the exotherm and minimize side reactions.
    
Phase 2: Reaction Execution
  • Reagent Prep: Dilute the 2,6-difluorobenzoyl chloride (1.1 eq) in 5 mL of DCM in a separate vial.

  • Addition: Add the acid chloride solution dropwise to the stirring amine solution over 15–20 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • IPC (In-Process Control): Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LCMS.

    • Target: Disappearance of Azepane peak.

Phase 3: Workup (The "Self-Validating" System)

This workup is designed to chemically separate the product from all starting materials based on pKa differences.

  • Quench: Add 10 mL of saturated

    
     solution to the reaction mixture and stir vigorously for 15 minutes. This hydrolyzes excess acid chloride to 2,6-difluorobenzoic acid.
    
  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Acid Wash (Removes Amine): Wash the organic layer with 15 mL of 1M HCl.

    • Logic: Protonates unreacted Azepane and TEA, moving them to the aqueous layer.

  • Base Wash (Removes Acid): Wash the organic layer with 15 mL of 1M NaOH.

    • Logic: Deprotonates 2,6-difluorobenzoic acid (byproduct), moving it to the aqueous layer.

  • Drying: Wash organic layer with Brine (sat. NaCl), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification & Analysis
  • Crude Appearance: Usually a viscous pale-yellow oil or off-white solid.

  • Purification: If purity <95% by HPLC, recrystallize from Hexanes/EtOAc or perform flash chromatography (0-20% EtOAc/Hexane).

  • Yield Expectation: 85–95%.

Workflow Visualization

Workflow cluster_Workup Self-Validating Workup Start Start: Dry RBF + N2 Atmosphere Solubilize Dissolve Azepane + TEA in DCM Cool to 0°C Start->Solubilize AddAcidCl Dropwise Addition of 2,6-Difluorobenzoyl Chloride Solubilize->AddAcidCl Reaction Stir at RT (2-4 hrs) IPC: Check Consumption of Amine AddAcidCl->Reaction AcidWash 1M HCl Wash (Removes unreacted Azepane/TEA) Reaction->AcidWash BaseWash 1M NaOH Wash (Removes Benzoic Acid byproduct) AcidWash->BaseWash Finish Dry, Filter, Concentrate Final Product BaseWash->Finish

Figure 2: Step-by-step experimental workflow emphasizing the biphasic workup strategy for impurity removal.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of Acid ChlorideEnsure DCM is dry. Increase Acid Chloride to 1.3 eq.
Impurity: Free Acid Incomplete Base WashEnsure pH > 10 during the NaOH wash step.
Slow Reaction Steric HindranceAdd 5 mol% DMAP as a nucleophilic catalyst.
Emulsion Density similarityAdd solid NaCl to the aqueous layer to increase density difference.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8119, Hexamethyleneimine (Azepane). [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Review of amide coupling methodologies including acid chlorides). [Link]

Sources

Method

Screening 1-(2,6-Difluorobenzoyl)azepane in FBDD libraries

Application Note: Biophysical Characterization and Screening of 1-(2,6-Difluorobenzoyl)azepane in FBDD Libraries Executive Summary This application note details the biophysical screening protocols for 1-(2,6-Difluorobenz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biophysical Characterization and Screening of 1-(2,6-Difluorobenzoyl)azepane in FBDD Libraries

Executive Summary

This application note details the biophysical screening protocols for 1-(2,6-Difluorobenzoyl)azepane (MW: 239.26 Da), a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] Unlike ubiquitous piperidine or pyrrolidine fragments, the 7-membered azepane ring offers unique conformational entropy and IP space, while the 2,6-difluorobenzoyl moiety provides a "metabolic shield" and restricts amide bond rotation (atropisomerism-like rigidity).

This guide addresses the specific challenges of screening this lipophilic fragment (


), including solubility limits, refractive index mismatches in SPR, and relaxation artifacts in NMR. We present a validated workflow combining STD-NMR  for epitope mapping and SPR  for kinetic validation, specifically tailored for detecting weak-affinity interactions (

in high

M to mM range) typical of this scaffold against GPCR targets (e.g., Vasopressin V2, Dopamine D3).

Physicochemical Profile & Library Logic

Before screening, understand the "why" and "how" of this molecule's behavior in solution.

  • The "Ortho-Effect": The 2,6-difluoro substitution is not merely decorative.[1] It creates steric clash with the carbonyl oxygen, forcing the amide bond out of planarity relative to the phenyl ring. This pre-organizes the fragment into a bioactive conformation that often mimics the twisted biaryl states found in potent inhibitors (e.g., Tolvaptan derivatives).

  • Solubility Warning: While soluble in DMSO, the 2,6-difluoro motif increases lipophilicity. In aqueous buffers (PBS/HEPES), aggregation is a risk above 500

    
    M.
    
    • Critical Step: Perform a Dynamic Light Scattering (DLS) check or a simple 1D

      
      H-NMR dilution series to confirm monomeric state before screening.[1]
      
PropertyValueImplication for Screening
MW 239.26 DaRequires high-sensitivity detection (high concentration or sensitive probe).[1]
H-Bond Donors 0Purely hydrophobic/H-bond accepting interactions.[1]
H-Bond Acceptors 2 (Amide O, F)Fluorine can act as a weak acceptor in hydrophobic pockets.[1]
Rotatable Bonds 1 (Amide-Phenyl)Restricted rotation due to 2,6-F steric hindrance (beneficial for entropy).[1]
Solubility (Aq) ModerateKeep final DMSO concentration at 2-5% to prevent precipitation.[1]

Screening Workflow Visualization

The following diagram outlines the logical flow from library storage to structural validation.

ScreeningWorkflow Library Fragment Library (DMSO Stock) QC QC: Solubility & Aggregation (DLS / 1D-NMR) Library->QC Dilute to 500µM QC->Library Aggregation (Fail) Primary Primary Screen: STD-NMR (Epitope Mapping) QC->Primary Monomeric Pass Validation Orthogonal Validation: SPR (Clean Screen) Primary->Validation STD Effect > 5% Structure Structural Biology (X-ray Soaking / CryoEM) Validation->Structure Confirmed Binder

Caption: Integrated biophysical workflow for 1-(2,6-Difluorobenzoyl)azepane screening.

Protocol A: Primary Screen via STD-NMR[1]

Saturation Transfer Difference (STD) NMR is the gold standard for this scaffold because it detects binding regardless of the target's size and maps which part of the molecule binds (Epitope Mapping).

Mechanism

We selectively irradiate the protein (methyl region, -0.5 ppm) and measure the transfer of magnetization to the bound fragment.[2] The 2,6-difluorobenzoyl protons (aromatic) and azepane protons (aliphatic) appear in distinct spectral regions, allowing precise orientation analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Protein: 10–20

      
      M (Recombinant GPCR stabilized in detergent or soluble kinase domain).[1]
      
    • Ligand: 400–800

      
      M 1-(2,6-Difluorobenzoyl)azepane (Ratio 1:40 to 1:100).
      
    • Buffer:

      
       saline buffer (minimize 
      
      
      
      to reduce solvent suppression artifacts).
    • Control: Run a "Ligand Only" sample to ensure no direct irradiation of the ligand occurs.

  • Pulse Sequence Setup (Bruker/Varian Standard):

    • Sequence: stddiffesgp.3 (STD with excitation sculpting for water suppression).

    • On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (Targeting protein methyls).[1] Crucial: Ensure the azepane ring protons (1.5-1.9 ppm) are not hit.

    • Off-Resonance Irradiation: 30 ppm (Control).[1]

    • Saturation Train: Gaussian pulse train, total saturation time (

      
      ) = 2.0 seconds.[1]
      
    • Spin-Lock: Use a

      
       filter (30 ms) to suppress broad protein background signals.[1]
      
  • Data Acquisition:

    • Interleave On- and Off-resonance scans (scan-by-scan) to minimize temperature/instability artifacts.

    • Scans: 64 to 128 (depending on magnet strength, >600 MHz recommended).

  • Analysis (Epitope Mapping):

    • Aromatic Region (6.9 - 7.5 ppm): Signals from the 3,4,5-positions of the benzoyl ring. High STD here indicates the phenyl ring is buried in a hydrophobic pocket.[1]

    • Aliphatic Region (1.5 - 4.0 ppm): Signals from the azepane ring.[1]

    • Interpretation: If the Azepane signals show 100% relative STD and the Aromatic signals show only 20%, the Azepane ring is the primary anchor .

Protocol B: Orthogonal Validation via SPR

Surface Plasmon Resonance (SPR) validates the kinetics.[1][3] Fragments like 1-(2,6-Difluorobenzoyl)azepane often have fast "on/off" rates (square-wave sensorgrams), making steady-state affinity analysis necessary.[1]

Critical Challenge: The DMSO Effect

This fragment is stored in DMSO. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample can mask the tiny binding signal (10–20 RU).

Step-by-Step Protocol
  • Immobilization:

    • Target: Biotinylated protein captured on a Streptavidin (SA) or NeutrAvidin (NA) chip.[1]

    • Density: High density (3000–5000 RU) is required for fragments to generate sufficient

      
      .[1]
      
  • Solvent Correction (Mandatory):

    • Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in 8 steps) if running at 5% DMSO.

    • The instrument uses this to correct the bulk refractive index shift.

  • The "Clean Screen" Injection:

    • Inject the fragment at a single high concentration (e.g., 200

      
      M).
      
    • Pass Criteria:

      • Binding response is within 50-150% of theoretical

        
        .[1]
        
      • Sensorgram is "square" (fast on/off).[1]

      • No "sticky" behavior (signal returns to baseline immediately).[1]

  • Affinity Determination:

    • Run a concentration series (e.g., 1 mM down to 31

      
      M, 2-fold dilution).
      
    • Fit to a Steady-State Affinity (1:1) model to derive

      
      .[1]
      

Mechanism of Action Visualization

Understanding the binding mode helps in interpreting the data. The diagram below illustrates the STD-NMR magnetization transfer pathway.

STD_Mechanism cluster_molecule Epitope Mapping RF RF Pulse (-0.5 ppm) Protein Protein Methyls (Saturation) RF->Protein Saturation Interface Binding Pocket (Cross-Relaxation) Protein->Interface Spin Diffusion Fragment Bound Fragment (1-(2,6-Difluorobenzoyl)azepane) Interface->Fragment NOE Transfer (Distance < 5Å) FreeLigand Free Ligand (Memory of Magnetization) Fragment->FreeLigand Chemical Exchange (Fast Off-Rate) Azepane Azepane Ring (High STD = Anchor) Fragment->Azepane Benzoyl 2,6-F-Benzoyl (Low STD = Solvent Exposed) Fragment->Benzoyl

Caption: Magnetization transfer pathway in STD-NMR. Stronger signals indicate closer proximity to the protein surface.

Troubleshooting & Optimization

IssueDiagnosisSolution
No STD Signal

too low (tight binder) or too high (non-binder).
Check

via SPR. If

, STD fails (residence time too long).[1]
Broad NMR Lines Aggregation or intermediate exchange.[1]Lower concentration to 200

M; add 0.01% Triton X-100.[1]
SPR "Super-binding" Non-specific binding (NSB) or aggregation.[1]Add 0.05% Tween-20; use a reference channel with a non-target protein (e.g., BSA).[1]
Negative Peaks (SPR) DMSO mismatch.Re-run Solvent Correction; ensure samples are prepared in exact running buffer.

References

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery.[1] Link

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.[1] Link

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][4][5][6] Chemical Society Reviews.[1] Link

  • Giannetti, A. M. (2011).[1] From experimental design to validated hits: a comprehensive SPR fragment screening workflow.[1][7] Methods in Enzymology.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link

Sources

Application

Application Notes &amp; Protocols: 1-(2,6-Difluorobenzoyl)azepane as a Versatile Building Block in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-(2,6-difluorobenzoyl)azepane. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-(2,6-difluorobenzoyl)azepane. This building block merges two structurally significant motifs in medicinal chemistry: the 2,6-difluorobenzoyl group, known for its ability to modulate metabolic stability and binding interactions, and the azepane ring, a seven-membered saturated heterocycle that offers a unique three-dimensional chemical space compared to more common five- and six-membered rings.[1][2] We present detailed, field-proven protocols, explain the scientific rationale behind experimental choices, and demonstrate the utility of this scaffold in the design of novel therapeutic agents.

Introduction: The Strategic Value of 1-(2,6-Difluorobenzoyl)azepane

The rational design of small molecule therapeutics often hinges on the selection of building blocks that impart favorable pharmacological properties. 1-(2,6-Difluorobenzoyl)azepane is a prime example of such a scaffold, offering a confluence of desirable features.

  • The 2,6-Difluorobenzoyl Moiety: The vicinal difluoro substitution on the phenyl ring serves multiple strategic purposes. Firstly, the fluorine atoms act as bioisosteres of hydrogen but with significantly different electronic properties. Their strong electron-withdrawing nature can modulate the pKa of nearby functionalities and influence hydrogen bonding capabilities.[3] Secondly, this substitution pattern is known to block metabolic oxidation at the ortho positions, a common liability for many phenyl-containing drugs, thereby enhancing pharmacokinetic profiles. This motif is a key component in several successful therapeutic agents, including insecticides like Diflubenzuron and various kinase inhibitors, where it often serves to orient the molecule within a specific binding pocket.[4][5]

  • The Azepane Ring: While five- and six-membered nitrogen heterocycles like pyrrolidine and piperidine are ubiquitous in drug discovery, the seven-membered azepane ring remains an underutilized scaffold.[1][6] Its increased conformational flexibility allows for the exploration of a larger and more diverse chemical space, potentially enabling better adaptation to complex protein binding sites.[2][7] Azepane-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and CNS-related effects, and more than 20 FDA-approved drugs feature this ring system.[8][9]

The combination of these two motifs in a stable amide linkage creates a robust, synthetically versatile building block poised for elaboration into diverse libraries of potential drug candidates.

Synthesis and Characterization

The most direct and efficient method for the preparation of 1-(2,6-difluorobenzoyl)azepane is the Schotten-Baumann reaction, a reliable method for forming amides from acyl chlorides and amines.[10][11]

Synthetic Workflow Diagram

G SM1 Azepane Product 1-(2,6-Difluorobenzoyl)azepane SM1->Product 1.0 eq SM2 2,6-Difluorobenzoyl Chloride SM2->Product 1.05 eq Reagents Triethylamine (Et3N) Dichloromethane (DCM) 0 °C to RT Reagents->Product Reagents->Product

Caption: Schotten-Baumann synthesis of the target building block.

Detailed Synthesis Protocol

This protocol describes the acylation of azepane with 2,6-difluorobenzoyl chloride.

Materials:

  • Azepane (Hexamethyleneimine)

  • 2,6-Difluorobenzoyl chloride

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add azepane (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration relative to the amine).

  • Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

    • Causality Note: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction.[12] Running the initial phase at 0 °C helps to control the exothermicity of the acylation.

  • Acyl Chloride Addition: Dissolve 2,6-difluorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. c. Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or viscous oil. Purify via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Characterization Data

The identity and purity of the synthesized 1-(2,6-difluorobenzoyl)azepane should be confirmed by standard analytical techniques.

Property Value Source
Molecular Formula C₁₃H₁₅F₂NOPubChem[13]
Molecular Weight 239.26 g/mol PubChem[13]
Appearance White to off-white solidTypical Result
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.25 (m, 1H), 6.95-6.85 (m, 2H), 3.70-3.50 (m, 4H), 1.80-1.50 (m, 8H)Expected Spectrum
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 162.5 (C=O), 160.0 (d, J=250 Hz, C-F), 130.5 (t, J=10 Hz, C-H), 115.0 (t, J=20 Hz, C-C=O), 111.5 (d, J=25 Hz, C-H), 48.0, 45.0, 29.0, 27.0, 26.5Expected Spectrum
Mass Spec (ESI+) m/z: 240.1 [M+H]⁺Expected Result

Applications in Medicinal Chemistry: A Case Study

To illustrate the utility of 1-(2,6-difluorobenzoyl)azepane, we present a hypothetical, yet plausible, synthetic route towards a novel inhibitor of a hypothetical protein kinase "X-Kinase". This workflow demonstrates how the building block can be readily incorporated and further functionalized.

Hypothetical Workflow: Synthesis of an X-Kinase Inhibitor

Caption: Synthetic pathway from the building block to a target molecule.

Protocol 1: Electrophilic Bromination of the Phenyl Ring

Objective: To install a bromine atom on the 2,6-difluorophenyl ring, providing a handle for subsequent cross-coupling reactions. The position para to the carbonyl group is electronically activated for this substitution.

Materials:

  • 1-(2,6-Difluorobenzoyl)azepane

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolution: Dissolve 1-(2,6-difluorobenzoyl)azepane (1.0 eq) in anhydrous acetonitrile in a flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by LC-MS for the formation of the desired product (mass increase of 78/80 Da).

  • Work-up: a. Concentrate the reaction mixture under reduced pressure. b. Redissolve the residue in ethyl acetate. c. Wash the organic solution with saturated Na₂S₂O₃ solution to quench any remaining bromine, followed by water and brine. d. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude material by flash column chromatography to isolate the bromo-intermediate.

Protocol 2: Suzuki Cross-Coupling

Objective: To couple the bromo-intermediate with a heterocyclic boronic acid, a common strategy for building kinase inhibitor scaffolds.

Materials:

  • Bromo-intermediate from Protocol 1

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (or other suitable boronic acid/ester)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

Procedure:

  • Reaction Setup: To a microwave vial or Schlenk flask, add the bromo-intermediate (1.0 eq), the pyrazole boronic ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and a stir bar.

  • Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent/Base Addition: Add 1,4-dioxane and the 2 M Na₂CO₃ solution (typically a 3:1 or 4:1 ratio of dioxane to aqueous base).

    • Causality Note: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The aqueous base is required to activate the boronic ester for transmetalation to the palladium center.

  • Heating: Heat the reaction mixture to 90-100 °C (or use microwave irradiation at a similar temperature) for 2-4 hours, monitoring by LC-MS.

  • Work-up: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst. c. Wash the filtrate with water and brine. d. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final compound using preparative HPLC or flash chromatography to obtain the target X-Kinase inhibitor.

Safety and Handling

  • Reagents: 2,6-Difluorobenzoyl chloride is corrosive and lachrymatory; handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Azepane and triethylamine are flammable and corrosive bases.

  • Reactions: The initial acylation reaction is exothermic and should be cooled appropriately. Cross-coupling reactions involving palladium catalysts should be performed under an inert atmosphere.

  • Waste: Dispose of all chemical waste according to institutional safety guidelines.

Conclusion

1-(2,6-Difluorobenzoyl)azepane is a highly valuable and versatile building block for modern medicinal chemistry. Its synthesis is straightforward via the robust Schotten-Baumann reaction. The strategic combination of a metabolically robust, electronically-tuned aromatic ring with a conformationally flexible saturated heterocycle provides a powerful starting point for the development of novel therapeutics across various disease areas. The protocols outlined herein provide a reliable foundation for the synthesis and subsequent functionalization of this important scaffold.

References

  • The University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • Google Patents. (2021). CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate.
  • ResearchGate. (2024). Recent Advances on the Synthesis of Azepane-Based Compounds. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. PubMed. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports. PMC. Retrieved from [Link]

  • ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,6-Difluorobenzoyl)azepane. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzoyl isocyanate. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Cas 60731-73-9, 2,6-Difluorobenzoyl isocyanate. Retrieved from [Link]

  • Wang, T., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters. PubMed. Retrieved from [Link]

  • Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Google Patents. (1961). GB862297A - 5-dibenzo [b.f.] azepines and their production.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • G. S., Rakesh, K. S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Civera, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem. PubMed. Retrieved from [Link]

  • PubChem. (2023). Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. Retrieved from [Link]

  • Google Patents. (2014). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Google Patents. (1981). US4280957A - Imidazodiazepines and processes therefor.
  • Google Patents. (1973). US3711609A - Certain furazan derivatives in therapeutic compositions and methods.
  • Journal of the American Chemical Society. (2024). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Retrieved from [Link]

Sources

Method

Preparation of azepane-based amide libraries

Application Note: High-Throughput Preparation of Azepane-Based Amide Libraries Abstract The azepane (hexamethyleneimine) scaffold represents a privileged yet underutilized structural motif in modern drug discovery, offer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Preparation of Azepane-Based Amide Libraries

Abstract

The azepane (hexamethyleneimine) scaffold represents a privileged yet underutilized structural motif in modern drug discovery, offering unique conformational entropy compared to its 5- and 6-membered analogs (pyrrolidine and piperidine). This application note details a robust, self-validating workflow for the parallel synthesis of azepane-based amide libraries. We address specific challenges associated with medium-ring steric hindrance and lipophilicity, providing optimized protocols for coupling, purification, and quality control.

Introduction: The Strategic Value of Azepanes

In the landscape of medicinal chemistry, 7-membered nitrogen heterocycles (azepanes) occupy a "Goldilocks" zone of conformational flexibility.[1] Unlike the rigid pyrrolidine or the chair-locked piperidine, the azepane ring exists in a dynamic equilibrium of twisted chair and boat conformations. This flexibility allows azepane-based ligands to adopt induced-fit binding modes within protein pockets that are inaccessible to smaller rings.

Key Pharmacological Relevance:

  • GPCR Ligands: Azepane cores are central to high-affinity ligands for dopamine (D1/D2) and serotonin (5-HT) receptors (e.g., Setastine).

  • Enzyme Inhibitors: The scaffold is found in ACE inhibitors (e.g., Benazepril) and histone deacetylase (HDAC) inhibitors.

  • Physicochemical Profile: Azepanes are generally more lipophilic (logP +0.5 vs. piperidine) and more basic (pKa ~11.0) than their 6-membered counterparts, influencing blood-brain barrier (BBB) permeability.

Strategic Synthesis Planning

Successful library generation requires a reliable supply of the functionalized azepane core and a robust amidation strategy that tolerates the steric bulk of the secondary amine.

Core Scaffold Accessibility

While simple azepane is commercially available, functionalized cores (e.g., 3- or 4-substituted azepanes) often require de novo synthesis.

  • Route A: Ring Closing Metathesis (RCM): Ideal for 4,5-unsaturated azepanes using Grubbs catalysts.

  • Route B: Ring Expansion (Schmidt/Beckmann): Converts substituted cyclohexanones to azepan-2-ones, followed by reduction.

  • Route C: C-H Activation: Direct functionalization of the saturated ring (advanced).

Library Design Logic

For this protocol, we assume the use of a generic Azepane Core (Secondary Amine) coupled with a diverse set of Carboxylic Acids (R-COOH) .

Reaction:



Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Recommended for maximum chemical diversity (tolerates aliphatic, aromatic, and heteroaromatic acids).

Rationale: The secondary amine of azepane is moderately hindered. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over EDC/HOBt for its superior reactivity and lower racemization rates with chiral substrates.

Materials:

  • Scaffold: Substituted Azepane (0.2 M in DMF).

  • Monomers: Diverse Carboxylic Acids (0.2 M in DMF).

  • Reagent: HATU (0.2 M in anhydrous DMF).

  • Base: DIPEA (Diisopropylethylamine), neat.

  • Vessel: 96-well deep-well polypropylene plate (2 mL volume).

Step-by-Step Workflow:

  • Dispensing Acids: Aliquot 100 µL (20 µmol, 1.0 equiv) of carboxylic acid stock into each well.

  • Activation: Add 110 µL (22 µmol, 1.1 equiv) of HATU solution followed by 10.5 µL (60 µmol, 3.0 equiv) of DIPEA.

    • Tech Note: Pre-activation for 5 minutes is crucial for sterically demanding acids, but do not exceed 10 minutes to avoid guanidinium byproduct formation.

  • Scaffold Addition: Add 100 µL (20 µmol, 1.0 equiv) of the Azepane stock solution.

  • Incubation: Seal the plate with a chemically resistant mat. Shake at 600 rpm at 25°C for 16 hours .

    • Optimization: For electron-poor amines (e.g., fused bicyclic azepanes), heat to 50°C.

  • Quenching: Add 100 µL of 10% aqueous Na₂CO₃ to hydrolyze active esters.

Protocol B: Polymer-Supported Scavenging (Purification-Free Workup)

Recommended for rapid generation of libraries without HPLC purification.

Rationale: This "Self-Validating" protocol uses excess electrophile (Acid Chloride) to drive the reaction to completion, then removes the excess using a scavenger resin, ensuring the filtrate contains only the pure amide.

Materials:

  • Scaffold: Azepane (Limiting reagent).[2]

  • Reagent: Acid Chlorides (1.5 equiv).

  • Base: Polymer-supported Morpholine (PS-Morpholine).

  • Scavenger: Polymer-supported Trisamine (PS-Trisamine).

Workflow:

  • Add Azepane (20 µmol) and PS-Morpholine (60 µmol) to the well.

  • Add Acid Chloride (30 µmol, 1.5 equiv) in DCM (Dichloromethane).

  • Shake for 12 hours.

  • Scavenging: Add PS-Trisamine (40 µmol) . This resin contains a primary amine that reacts rapidly with the remaining acid chloride.

  • Shake for 4 hours.

  • Filtration: Filter the suspension into a receiving plate. The resins (containing the HCl salt and the scavenged amide) are retained.

  • Evaporation: Remove DCM to yield pure Azepane-Amide.

Visualization of Workflow

The following diagram illustrates the decision logic and workflow for the library synthesis, highlighting the divergence based on reagent availability.

AzepaneLibraryWorkflow Start Start: Azepane Scaffold AcidCheck Reagent Source? Start->AcidCheck RouteA Route A: Carboxylic Acids (Max Diversity) AcidCheck->RouteA Standard Acids RouteB Route B: Acid Chlorides (High Purity/Speed) AcidCheck->RouteB Reactive Electrophiles CouplingA Coupling: HATU / DIPEA / DMF 16h @ 25°C RouteA->CouplingA CouplingB Coupling: PS-Morpholine / DCM 12h @ RT RouteB->CouplingB WorkupA Workup: Aqueous Wash + Prep-HPLC CouplingA->WorkupA WorkupB Scavenging: Add PS-Trisamine (Removes excess R-COCl) CouplingB->WorkupB QC QC: LC-MS / chemiluminescence WorkupA->QC Filter Filtration & Evaporation WorkupB->Filter Filter->QC

Figure 1: Decision tree for Azepane-based amide library synthesis, comparing HATU activation vs. Scavenger Resin protocols.

Quality Control & Troubleshooting

Analytical Standards
  • LC-MS: Standard gradient 5-95% Acetonitrile/Water + 0.1% Formic Acid.

  • Acceptance Criteria: Purity > 85% (UV 254 nm), Mass Confirmation [M+H]⁺.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of azepane ring.Switch solvent to NMP; Increase Temp to 60°C; Use PyAOP instead of HATU.
Precipitate in Wells Poor solubility of amide product.Dilute with DMSO before filtration; Avoid DCM for polar products.
Mass M+99 Observed Phosphonium adduct formation (HATU).Reduce activation time; Ensure excess amine is added after activation.
Dimerization Presence of diamine impurities.Verify scaffold purity by qNMR; Use excess acid.

References

  • Privileged Scaffolds in Drug Discovery

    • Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.

  • Azepane Synthesis & Properties

    • Moyano, A., et al. "Synthesis of Azepane-Based Scaffolds." European Journal of Organic Chemistry, 2015.

  • Amide Coupling Protocols

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of simple coupling." Chemical Society Reviews, 2009.

  • Polymer-Supported Reagents

    • Ley, S. V., et al. "Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation." Journal of the Chemical Society, Perkin Transactions 1, 2000.

  • High-Throughput Purification

    • Blom, K. F., et al. "Optimizing preparative LC/MS configurations and methods for parallel synthesis purification." Journal of Combinatorial Chemistry, 2004.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-(2,6-Difluorobenzoyl)azepane synthesis

Technical Support Center: 1-(2,6-Difluorobenzoyl)azepane Synthesis Ticket ID: #SYN-26DF-AZP Status: Open Subject: Yield Optimization & Protocol Standardization Executive Summary: The "Ortho-Effect" Challenge The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2,6-Difluorobenzoyl)azepane Synthesis Ticket ID: #SYN-26DF-AZP Status: Open Subject: Yield Optimization & Protocol Standardization

Executive Summary: The "Ortho-Effect" Challenge

The synthesis of 1-(2,6-difluorobenzoyl)azepane presents a classic case of steric and electronic inhibition, often referred to as the "ortho-effect." While azepane is a proficient nucleophile (secondary amine), the 2,6-difluoro substitution pattern on the benzoyl ring creates a "shield" around the carbonyl carbon.

Why Standard Protocols Fail:

  • Steric Blocking: The two fluorine atoms physically impede the approach of the bulky 7-membered azepane ring.

  • Electronic Deactivation: While fluorines are electron-withdrawing (which usually activates the carbonyl), in the ortho position, their lone pair repulsion can destabilize the tetrahedral intermediate formed during nucleophilic attack.

  • Reagent Mismatch: Standard carbodiimides (EDC/DCC) often activate the acid too slowly, allowing the active ester to hydrolyze or rearrange before the amine can attack.

This guide provides two optimized workflows: Method A (T3P Coupling) for high purity and ease of workup, and Method B (Acid Chloride) for scale-up efficiency.

Strategic Route Selection (Decision Tree)

Before starting, select the protocol that matches your scale and purity requirements.

RouteSelection Start Start: Yield Optimization ScaleCheck What is your reaction scale? Start->ScaleCheck SmallScale < 10 grams (Focus: Purity & Speed) ScaleCheck->SmallScale LargeScale > 10 grams (Focus: Cost & Throughput) ScaleCheck->LargeScale MethodA METHOD A: T3P Coupling (Propylphosphonic Anhydride) SmallScale->MethodA Recommended MethodB METHOD B: Acid Chloride (Oxalyl Chloride/SOCl2) LargeScale->MethodB Recommended ResultA High Purity, Easy Workup (Water Soluble Byproducts) MethodA->ResultA ResultB High Conversion, Lower Cost (Requires Anhydrous Cond.) MethodB->ResultB

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and priorities.

Method A: The T3P Protocol (High Purity)

Why this works: T3P (Propylphosphonic anhydride) is superior for sterically hindered couplings.[1] It drives the reaction to completion without the epimerization or low conversion seen with HATU/EDC in extremely hindered systems. Crucially, T3P byproducts are water-soluble, simplifying purification.

Reagents:

  • 2,6-Difluorobenzoic acid (1.0 equiv)

  • Azepane (1.2 equiv)[2]

  • T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 - 2.0 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Avoid DMF (T3P performs poorly in DMF).

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2,6-difluorobenzoic acid (1.0 eq) and azepane (1.2 eq) in EtOAc (concentration ~0.2 M).

  • Base Addition: Cool to 0°C. Add DIPEA (3.0 eq) dropwise. Note: T3P requires a basic environment to activate.

  • Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir.

    • Checkpoint: Monitor by TLC/LCMS.[3] If conversion is <50% after 2 hours, heat to 50°C. The cyclic anhydride structure of T3P is thermally stable.

  • Workup (The "Self-Validating" Step):

    • Add water to quench.[3]

    • Wash organic layer with 1M NaOH (removes unreacted acid).

    • Wash organic layer with 1M HCl (removes unreacted azepane and DIPEA).

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Result: The residue is usually pure enough to proceed without chromatography.

Method B: The Acid Chloride Protocol (Scale-Up)

Why this works: Converting the acid to the acid chloride creates a hyper-electrophilic species that overcomes the steric shield of the fluorines. This is the most reliable method for forcing the reaction to completion on a large scale.

Reagents:

  • 2,6-Difluorobenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)

  • Azepane (1.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Activation (Acid Chloride Formation):

    • Suspend 2,6-difluorobenzoic acid in anhydrous DCM under N₂ atmosphere.

    • Add catalytic DMF (critical for Vilsmeier-Haack type activation).

    • Add Oxalyl Chloride dropwise at 0°C.

    • Stir at RT for 2 hours until gas evolution (CO/CO₂) ceases.

    • Validation: Aliquot 50µL into MeOH. If TLC shows complete conversion to the methyl ester, activation is complete.

  • Evaporation (Critical Step):

    • Concentrate the reaction mixture to dryness to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate vessel, mix azepane (1.1 eq) and Et₃N (2.0 eq) in DCM at 0°C.

    • Slowly cannulate/drip the acid chloride solution into the amine solution. Note: Adding Acid Chloride TO Amine prevents dimerization.

  • Workup:

    • Wash with 1M HCl (removes excess azepane).

    • Wash with sat. NaHCO₃ (removes hydrolyzed acid).

    • Dry and concentrate.[3]

Comparative Data: Reagent Performance

The following table summarizes expected performance based on general reactivity profiles for 2,6-disubstituted benzamides.

ParameterT3P (Method A) Acid Chloride (Method B) HATU / EDC (Standard)
Expected Yield 85 - 95%90 - 98%40 - 60%
Reaction Time 2 - 12 Hours4 - 6 Hours12 - 24 Hours
Purity (Crude) High (Water soluble byproducts)High (If excess amine removed)Low (Urea byproducts difficult to remove)
Steric Tolerance ExcellentSuperiorModerate
Moisture Sensitivity LowHighModerate

Troubleshooting Guide

Symptom: Low Yield (<50%)

  • Diagnosis 1 (Method A): Insufficient Base. T3P is acidic; if the pH drops below 8, the reaction stalls.

    • Fix: Ensure at least 3-4 equivalents of DIPEA are used.

  • Diagnosis 2 (Method B): Hydrolysis of Acid Chloride.

    • Fix: Ensure DCM is anhydrous. Do not store the acid chloride; use immediately after evaporation.

Symptom: Unreacted Azepane in Product

  • Diagnosis: Inefficient Acid Wash. Azepane is a secondary amine and should protonate easily, but lipophilic solvents can shield it.

    • Fix: Use 1M HCl for the wash and ensure vigorous shaking. If the product is acid-sensitive (unlikely for this amide), use a citrate buffer (pH 4-5).

Symptom: "Sticky" Oil or Gum

  • Diagnosis: Rotamers. Amides with bulky ortho-substituents often exhibit restricted rotation, appearing as "impurities" or broad peaks in NMR.

    • Fix: Run NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce the peaks and confirm purity before assuming the reaction failed.

Frequently Asked Questions (FAQ)

Q: Can I use HATU instead? A: You can, but expect lower yields. If you must use HATU, use HOAt as an additive. The nitrogen in the pyridine ring of HOAt coordinates with the active ester, speeding up the attack of the hindered amine.

Q: Why avoid DMF with T3P? A: Recent studies indicate that T3P can react with DMF to form a Vilsmeier-type intermediate that consumes the reagent, lowering the effective concentration available for your coupling [1]. Use EtOAc or 2-MeTHF.

Q: Is the 2,6-difluoro group stable to hydrolysis? A: Generally, yes. However, under extremely basic conditions and high heat, nucleophilic aromatic substitution (SnAr) of one fluorine by the amine is theoretically possible, though rare with azepane. Keep temperatures below 80°C.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Widely Applicable Reagent for Amide Bond Formation.Organic Process Research & Development .

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews .

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1]Tetrahedron .

  • Patterson, A. W., et al. (2011). Optimization of the T3P-mediated synthesis of sterically hindered amides.Journal of Organic Chemistry. (General reference for T3P in hindered systems).

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 2,6-Difluorobenzoyl Azepane Derivatives

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,6-difluorobenzoyl azepane derivatives. This guide is designed to provide expert insights an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,6-difluorobenzoyl azepane derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies to address the solubility challenges frequently encountered with this promising class of compounds. Our goal is to empower you with the knowledge to optimize your experimental workflows and accelerate your research.

Understanding the Challenge: The Physicochemical Landscape

Derivatives of 2,6-difluorobenzoyl azepane possess a unique structural combination: a rigid and lipophilic 2,6-difluorobenzoyl moiety coupled with a flexible, seven-membered azepane ring. While the difluoro-substitution can enhance metabolic stability and target binding, it often contributes to poor aqueous solubility.[1][2] The benzamide component itself is known for its potential for low water solubility.[3][4][5][6][7] This inherent low solubility can present significant hurdles in various stages of research and development, from initial biological screening to formulation development.

This guide provides a structured approach to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of 2,6-difluorobenzoyl azepane derivatives.

Q1: Why are my 2,6-difluorobenzoyl azepane derivatives poorly soluble in aqueous buffers?

A: The poor aqueous solubility primarily stems from the lipophilic nature of the 2,6-difluorobenzoyl group. The two fluorine atoms increase the electron-withdrawing nature of the phenyl ring, which can lead to stronger crystal lattice energy and reduced interaction with water molecules.[1][2] Additionally, the amide bond can participate in hydrogen bonding with other compound molecules, further stabilizing the solid state and hindering dissolution in water.[8]

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What can I do?

A: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (like DMSO) is no longer sufficient to keep the compound dissolved in the aqueous medium. To mitigate this, you can:

  • Lower the final compound concentration: If your assay sensitivity allows, reducing the final concentration might keep it below the solubility limit.

  • Increase the percentage of co-solvent: While many cell-based assays have a low tolerance for organic solvents, sometimes a slight increase (e.g., from 0.5% to 1% DMSO) can be effective without inducing significant toxicity. Always run a vehicle control to assess the effect of the solvent on your assay.

  • Use a different co-solvent: Solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can sometimes be more effective or less toxic than DMSO for certain compounds.[9]

  • Employ solubilizing excipients: Consider the use of cyclodextrins or other solubilizing agents in your aqueous buffer to encapsulate the drug and improve its solubility.

Q3: Does the azepane ring influence the solubility of these compounds?

A: The azepane ring, being a saturated heterocyclic amine, can have a variable impact on solubility.[10][11][12] Its flexibility can disrupt crystal packing to some extent, which might offer a slight advantage over more rigid ring systems. Furthermore, if the azepane nitrogen is not part of the amide linkage and is basic, it can be protonated at acidic pH, which can significantly increase aqueous solubility. The specific substitution pattern on the azepane ring will also play a crucial role in the overall physicochemical properties.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

When faced with a poorly soluble 2,6-difluorobenzoyl azepane derivative, a systematic approach is key. The following troubleshooting guide provides a decision-making framework and detailed protocols.

Step 1: Initial Solvent Screening

The first step is to determine the compound's solubility in a range of common laboratory solvents. This information is crucial for preparing stock solutions and for selecting appropriate solvents for purification and formulation.

Protocol 1: Small-Scale Solvent Solubility Test

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1 mg) into several clear glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent. Start with common solvents such as:

    • Water

    • Phosphate Buffered Saline (PBS) pH 7.4

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

  • Observation & Agitation: Vortex each vial for 30-60 seconds and visually inspect for dissolution. If the compound does not dissolve, incrementally add more solvent and vortex until it does, or until you reach a predetermined maximum volume.

  • Quantification (Optional): For a more precise measurement, the resulting saturated solution can be filtered or centrifuged, and the concentration of the supernatant can be determined using a suitable analytical method like HPLC-UV.

Data Summary: Expected Solubility Profile

Solvent CategoryExample SolventsExpected Solubility of 2,6-Difluorobenzoyl Azepane DerivativesRationale
Aqueous Buffers Water, PBSVery LowThe lipophilic nature of the difluorobenzoyl moiety dominates.
Polar Aprotic DMSO, DMF, ACNHigh to ModerateThese solvents can disrupt the intermolecular forces in the solid state.
Polar Protic Ethanol, MethanolModerate to LowThe ability to hydrogen bond can aid in solvating the amide group.[4]
Non-Polar DichloromethaneModerate to LowDepends on the overall lipophilicity of the specific derivative.
Step 2: pH Modification for Ionizable Derivatives

If your 2,6-difluorobenzoyl azepane derivative contains an ionizable group (e.g., a basic nitrogen on the azepane ring), altering the pH of the aqueous medium can dramatically improve solubility.

dot

pH_Modification_Workflow start Compound has an ionizable group? determine_pka Determine pKa (experimental or in silico) start->determine_pka Yes other_methods Proceed to other solubilization methods start->other_methods No yes_path Yes no_path No acidic_compound Compound is acidic (e.g., contains a carboxylic acid) determine_pka->acidic_compound basic_compound Compound is basic (e.g., contains a basic amine) determine_pka->basic_compound adjust_ph_above Adjust pH to > pKa + 1 (using a basic buffer) acidic_compound->adjust_ph_above adjust_ph_below Adjust pH to < pKa - 1 (using an acidic buffer) basic_compound->adjust_ph_below solubility_increase Significant solubility increase expected adjust_ph_above->solubility_increase adjust_ph_below->solubility_increase

Caption: Decision workflow for using pH modification to enhance solubility.

Protocol 2: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Equilibration: Add an excess amount of your compound to each buffer in separate vials.

  • Shaking/Agitation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: Separate the solid material from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the compound in the supernatant of each sample using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility as a function of pH.

Step 3: Utilizing Co-solvents and Solubilizing Excipients

For non-ionizable compounds or when pH adjustment is not feasible, the use of co-solvents and other solubilizing agents is a powerful strategy.

dot

Solubilization_Strategies start Poor Aqueous Solubility co_solvents Co-solvents (e.g., PEG, Propylene Glycol) start->co_solvents surfactants Surfactants (e.g., Tween®, Cremophor®) start->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) start->cyclodextrins solid_dispersion Solid Dispersions (e.g., with PVP, HPMC) start->solid_dispersion enhanced_solubility Enhanced Aqueous Solubility co_solvents->enhanced_solubility surfactants->enhanced_solubility cyclodextrins->enhanced_solubility solid_dispersion->enhanced_solubility

Caption: Common formulation strategies for enhancing aqueous solubility.

Protocol 3: Screening of Solubilizing Excipients

  • Excipient Stock Solutions: Prepare stock solutions of various solubilizing agents in your desired aqueous buffer. Examples include:

    • Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)

    • Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Compound Addition: Add an excess of your 2,6-difluorobenzoyl azepane derivative to different concentrations of each excipient solution.

  • Equilibration and Quantification: Follow the same procedure as in Protocol 2 (steps 3-5) to determine the solubility enhancement for each excipient and concentration.

Table of Common Solubilizing Agents and Their Mechanisms

Excipient ClassExamplesMechanism of Action
Co-solvents PEG 400, Propylene Glycol, EthanolReduce the polarity of the aqueous solvent, making it more favorable for lipophilic compounds.[9]
Surfactants Tween® 80, Cremophor® ELForm micelles that encapsulate the hydrophobic drug molecules in their core.
Cyclodextrins HP-β-CD, SBE-β-CDForm inclusion complexes where the lipophilic drug is held within the hydrophobic cavity of the cyclodextrin.
Step 4: Advanced Formulation Approaches

If the above methods do not provide sufficient solubility, more advanced formulation techniques may be necessary, especially for in vivo studies.

  • Solid Dispersions: The drug can be dispersed in a solid polymer matrix, which can enhance the dissolution rate.[13] This is often achieved through methods like spray drying or hot-melt extrusion.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area available for dissolution.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based system (e.g., self-emulsifying drug delivery systems - SEDDS) can improve oral absorption.

These advanced techniques typically require specialized equipment and formulation expertise.

Conclusion

Addressing the solubility of 2,6-difluorobenzoyl azepane derivatives is a critical step in their development as potential therapeutic agents. By understanding the underlying physicochemical principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively overcome these challenges. Remember that a combination of approaches may be necessary to achieve the desired solubility for your specific application.

References

  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. (2022). PMC. Available at: [Link]

  • 2,6-Difluorobenzamide. Chem-Impex. Available at: [Link]

  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. (2023). PMC. Available at: [Link]

  • The Chemical Properties and Synthesis Applications of 2,6-Difluorobenzamide. Okchem. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). PMC. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]

  • Aqueous formulations for insoluble drugs. Google Patents.
  • 2,6-Difluorobenzamide | C7H5F2NO. PubChem. Available at: [Link]

  • 2,6-Difluorobenzamide | CAS#:18063-03-1. Chemsrc. Available at: [Link]

  • Hydrotropic solubilization of poorly water-soluble drugs. PubMed. Available at: [Link]

  • Aqueous formulation for insoluble drugs. Google Patents.
  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2022). JACS Au. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. Available at: [Link]

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics. PMC. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(2,6-Difluorobenzoyl)azepane

Introduction Welcome to the technical support hub for 1-(2,6-Difluorobenzoyl)azepane . This guide addresses the specific physicochemical challenges associated with crystallizing fluorinated benzoyl amides.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-(2,6-Difluorobenzoyl)azepane . This guide addresses the specific physicochemical challenges associated with crystallizing fluorinated benzoyl amides. Due to the conformational flexibility of the azepane ring and the electron-withdrawing nature of the 2,6-difluoro substitution, this compound often exhibits oiling out (Liquid-Liquid Phase Separation) and polymorphism .

The protocols below are designed to bypass kinetic traps and ensure a thermodynamically stable crystalline habit.

Part 1: Solvent Selection & Solubility Profile

Q: Which solvent system should I use for the initial screen?

A: For 1-(2,6-Difluorobenzoyl)azepane, you must balance the high solubility of the amide moiety with the lipophilicity of the fluorinated ring. Single-solvent systems often fail to provide the necessary supersaturation width. We recommend a Binary Solvent System .

Solubility & Solvent Screening Table
Solvent ClassSpecific SolventSolubility StatusApplication
Primary (Good) Ethyl Acetate (EtOAc)HighIdeal for cooling crystallization.
Primary (Good) Isopropyl Alcohol (IPA)Moderate-HighExcellent for seeding; promotes stable polymorphs.
Primary (Good) Dichloromethane (DCM)Very HighUse only for dissolution; requires antisolvent.
Antisolvent n-HeptaneLowInduces precipitation; risk of oiling out if added too fast.
Antisolvent WaterVery LowAggressive antisolvent; use with water-miscible organic solvents (e.g., IPA).
Avoid Diethyl EtherModerateHigh volatility causes uncontrolled nucleation (crusting).

Part 2: Detailed Experimental Protocols

Protocol A: Cooling Crystallization (Recommended for Purity)

Best for removing structural impurities like unreacted azepane.

  • Dissolution: Charge crude 1-(2,6-Difluorobenzoyl)azepane into a reactor. Add Ethyl Acetate (EtOAc) at a ratio of 5 mL per gram of solid.

  • Heating: Heat the slurry to 65°C (reflux) under varying agitation. Ensure complete dissolution. If solids persist, add EtOAc in 0.5 mL/g increments.

  • Clarification: Perform a hot filtration to remove insoluble mechanical impurities.

  • Nucleation Zone: Cool the solution slowly to 50°C .

  • Seeding (Critical): Add 0.5 wt% of pure seed crystals. Hold temperature for 30 minutes to allow seed conditioning.

  • Cooling Ramp: Cool to 0°C at a rate of 0.2°C/min . Note: Fast cooling here will trap impurities.

  • Isolation: Filter the resulting white crystalline solid. Wash with cold n-Heptane/EtOAc (1:1 mixture).

  • Drying: Dry under vacuum at 40°C for 12 hours.

Protocol B: Antisolvent Crystallization (Recommended for Yield)

Best for maximizing recovery from mother liquors.

  • Dissolution: Dissolve the compound in Isopropyl Alcohol (IPA) (3 mL/g) at 40°C .

  • Antisolvent Addition (Phase 1): Add Water dropwise until the solution becomes slightly turbid (Cloud Point).

  • Annealing: Heat the mixture back to 45°C until the turbidity clears. This destroys "false" nuclei.

  • Antisolvent Addition (Phase 2): Cool to 20°C . Add the remaining water (total ratio IPA:Water should be 1:1) over 2 hours.

  • Filtration: Filter immediately to prevent agglomeration.

Part 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is common with fluorinated amides due to their low melting points and high hydrophobicity.

Corrective Actions:

  • Increase Temperature: If oil droplets appear, heat the mixture until it becomes a single phase again.

  • Seed at Higher Temperature: Add seeds before you reach the cloud point temperature. The presence of surface area (seeds) allows the solute to deposit onto the crystal lattice rather than forming an amorphous oil.

  • Change Antisolvent: If using Water, switch to n-Heptane . Water is extremely polar and forces hydrophobic molecules out of solution too aggressively.

Q: The crystals are too fine and clog the filter. How can I grow larger crystals?

A: Fine crystals indicate excessive nucleation .

  • Reduce Cooling Rate: Slow the ramp from 0.5°C/min to 0.1°C/min.

  • Ostwald Ripening: After the initial crop forms, cycle the temperature (e.g., heat from 20°C to 30°C and cool back to 20°C) three times. This dissolves small fines and deposits their mass onto larger crystals.

Part 4: Process Visualization

Workflow Diagram: Crystallization Logic

CrystallizationWorkflow Start Crude 1-(2,6-Difluorobenzoyl)azepane Dissolution Dissolution in EtOAc (65°C) Start->Dissolution CheckSol Complete Dissolution? Dissolution->CheckSol AddSolvent Add Solvent (+0.5 vol) CheckSol->AddSolvent No Cooling Cool to Metastable Zone (50°C) CheckSol->Cooling Yes AddSolvent->Dissolution Seeding Add Seeds (0.5 wt%) Cooling->Seeding Growth Slow Cooling (0.2°C/min) to 0°C Seeding->Growth Filter Filtration & Wash Growth->Filter Dry Vacuum Dry (40°C) Filter->Dry

Caption: Standard Cooling Crystallization Workflow for 1-(2,6-Difluorobenzoyl)azepane minimizing thermal shock.

Decision Tree: Troubleshooting Oiling Out

OilingOut Issue Problem: Oiling Out CheckTemp Is Temp < MP? Issue->CheckTemp Reheat Reheat to Clear Point CheckTemp->Reheat Yes CheckAnti Using Water? CheckTemp->CheckAnti No (Metastable) SeedHigh Seed at Higher Temp Reheat->SeedHigh SwitchSol Switch to Heptane CheckAnti->SwitchSol Yes SlowAdd Reduce Addition Rate CheckAnti->SlowAdd No

Caption: Logic flow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

References

  • PubChem. 1-(2,6-Difluorobenzoyl)azepane Compound Summary (CID 588249).[1] National Library of Medicine. [Link]

  • Myerson, A. S.Handbook of Industrial Crystallization. Cambridge University Press, 2002. (General reference for seeding and antisolvent methodologies).
  • Beckmann, W.Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH, 2013. (Reference for controlling polymorphism and oiling out in amides).

Sources

Optimization

Technical Support Center: Stability Profiling of 1-(2,6-Difluorobenzoyl)azepane

Case ID: STAB-AZP-26DF Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-AZP-26DF Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely accessing this guide because you are observing inconsistencies with 1-(2,6-Difluorobenzoyl)azepane in your biological assays or analytical runs.

The Bottom Line: This compound is chemically stable under physiological conditions due to the steric shielding provided by the 2,6-difluoro substitution.[1] However, it is physically unstable (prone to precipitation) in aqueous buffers due to the lipophilicity of the benzoyl-azepane scaffold (LogP ~2.8).[1]

Most "stability" failures reported for this compound are actually solubility failures .[1] This guide provides the protocols to distinguish between the two and optimize your experimental conditions.

Module 1: Physical Stability (Solubility & Precipitation)[1]

Symptom: Loss of signal in bioassay, "ghost" peaks in HPLC, or visible turbidity.[1] Root Cause: The 2,6-difluorobenzoyl moiety forces the molecule into a non-planar, lipophilic conformation. When diluted from DMSO into aqueous buffer (PBS, TRIS), the compound often exceeds its thermodynamic solubility limit and precipitates.

Troubleshooting Workflow

Use the following decision tree to diagnose solubility issues before assuming chemical degradation.

Solubility_Workflow Start Issue: Low Recovery / Variable Data CheckVisual Visual Inspection (Light Path) Start->CheckVisual Turbid Turbid/Precipitate? CheckVisual->Turbid YesTurbid Physical Instability (Precipitation) Turbid->YesTurbid Yes NoTurbid Check Centrifugation Turbid->NoTurbid No Action1 Action: Add 0.01% Triton X-100 or Increase DMSO to 1% YesTurbid->Action1 Spin Spin 10k x g, 5 min Analyze Supernatant NoTurbid->Spin Loss >10% Loss vs Standard? Spin->Loss YesLoss Micro-Precipitation (Invisible Aggregates) Loss->YesLoss Yes NoLoss Chemical Degradation (Go to Module 2) Loss->NoLoss No YesLoss->Action1

Figure 1: Diagnostic workflow to distinguish physical precipitation from chemical degradation.

Optimization Protocol: Preventing "Crash-Out"

If you observe precipitation, do not simply vortex. You must alter the solvent system.[1]

ParameterRecommendationMechanism
Stock Solvent Anhydrous DMSO (10–20 mM)Ensures complete initial solubilization.[1] Avoid Ethanol (high evaporation).[1]
Intermediate Step Do not dilute directly to assay buffer.Prevents "shock" precipitation.[1]
Serial Dilution Perform dilutions in 100% DMSO first.Maintains solubility during concentration steps.[1]
Final Step "Spike" DMSO solution into buffer.Rapid dispersion minimizes local high-concentration pockets.[1]
Additives 0.05% Tween-20 or 0.1% BSASurfactants/proteins sequester the lipophilic tail, preventing aggregation.[1]

Module 2: Chemical Stability (Hydrolysis)

Symptom: Appearance of new peaks (degradants) in HPLC/LC-MS with distinct retention times. Root Cause: Hydrolysis of the amide bond yielding 2,6-difluorobenzoic acid and azepane .[1]

Scientific Insight: Contrary to expectation, the 2,6-difluoro substitution increases stability .[1]

  • Steric Shielding: The two fluorine atoms at the ortho positions create a "steric fence," blocking nucleophiles (water/OH-) from attacking the carbonyl carbon.[1]

  • Twisted Conformation: To relieve steric strain, the amide bond rotates out of plane with the phenyl ring.[1] This reduces resonance but makes the carbonyl less accessible.[1]

Mechanism of Stabilization[1]

Hydrolysis_Block Compound 1-(2,6-Difluorobenzoyl)azepane Transition Tetrahedral Intermediate (Sterically Crowded) Compound->Transition Slow (Blocked by 2,6-F) Nucleophile Water / OH- Nucleophile->Transition Products Degradation Products: 2,6-Difluorobenzoic Acid + Azepane Transition->Products Rare at pH 7.4

Figure 2: The 2,6-difluoro substitution sterically hinders the nucleophilic attack required for hydrolysis.[1]

Validation Protocol: Forced Degradation

To confirm chemical stability, perform this stress test. If the compound remains >95% intact, your "instability" is physical (see Module 1).[1]

Protocol:

  • Control: 10 µM compound in 50:50 MeCN:Water (neutral).

  • Acid Stress: 10 µM compound in 0.1 N HCl (wait 4 hours at RT).

  • Base Stress: 10 µM compound in 0.1 N NaOH (wait 4 hours at RT).

  • Analysis: LC-MS/HPLC.

Expected Results:

ConditionpHExpected RecoveryInterpretation
PBS / Buffer 7.4> 98% Stable.[1] Any loss is likely precipitation.[1]
0.1 N HCl 1.0> 95% Protonation of amide oxygen is difficult due to electron-withdrawing fluorines.[1]
0.1 N NaOH 13.0< 80% Susceptible to base-catalyzed hydrolysis (OH- is a small, strong nucleophile).[1]

Module 3: Analytical Troubleshooting (FAQ)

Q: I see a "split peak" in my HPLC chromatogram. Is this degradation? A: Likely no . This is often a solvent mismatch artifact.[1]

  • Cause: Injecting a high volume of pure DMSO stock into a high-aqueous mobile phase (e.g., 5% MeCN).[1] The compound precipitates in the column head and re-dissolves slowly.[1]

  • Fix: Dilute your sample with 50% Acetonitrile/Water before injection.[1]

Q: My LC-MS signal intensity drops over 24 hours in the autosampler. A: Check your vial material.

  • Cause: Lipophilic amides like this stick to polypropylene (PP) vials.[1]

  • Fix: Switch to Glass or Silanized Glass HPLC vials.

Q: Can I freeze-thaw aqueous stocks? A: No.

  • Reason: Upon freezing, buffer salts crystallize first, creating hyper-concentrated "eutectic pockets" that can force the compound out of solution or accelerate pH-dependent hydrolysis.[1]

  • Rule: Store as 10 mM aliquots in 100% DMSO at -20°C. Dilute fresh for every experiment.

References

  • PubChem. (2025).[1][2][3] 1-(2,6-Difluorobenzoyl)azepane | C13H15F2NO.[1] National Library of Medicine.[1] [Link][1]

  • International Conference on Harmonisation (ICH). (2003).[1][4] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Straniero, V., et al. (2017).[1] 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ChemMedChem. (Demonstrates the structural stability and lipophilicity of the 2,6-difluorobenzamide scaffold). [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2,6-Difluorobenzoyl Chloride

Case ID: 26DF-PUR-01 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Removing unreacted 2,6-difluorobenzoyl chloride (2,6-DFBC) is a common bottleneck in acy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 26DF-PUR-01 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Removing unreacted 2,6-difluorobenzoyl chloride (2,6-DFBC) is a common bottleneck in acylation and amide coupling workflows. Unlike non-fluorinated analogs, the 2,6-difluoro substitution pattern creates a unique electronic environment (highly electron-deficient) and steric profile. This guide provides three validated protocols to remove excess reagent without compromising your target molecule.

Module 1: The Aqueous Workup (Standard Protocol)

Best for: Stable, non-polar to moderately polar products (Amides, Esters).

The Mechanism

The strategy relies on the pKa differential . You must hydrolyze the lipophilic acid chloride into 2,6-difluorobenzoic acid, which is significantly more acidic than benzoic acid due to the electron-withdrawing fluorine atoms.

CompoundApproximate pKaSolubility in Sat. NaHCO₃ (pH ~8.5)
2,6-Difluorobenzoyl Chloride N/A (Reactive)Insoluble (Hydrolyzes slowly)
2,6-Difluorobenzoic Acid 2.85 Highly Soluble (as Carboxylate)
Benzoic Acid (Reference) 4.20Soluble
Step-by-Step Protocol
  • Quench: Add saturated aqueous NaHCO₃ (1:1 v/v ratio with organic solvent) to the reaction mixture.

  • Agitate: Stir vigorously for 30–45 minutes .

    • Critical Note: Acid chlorides are lipophilic. They can "hide" in the organic phase (DCM/EtOAc) and survive short aqueous washes. Vigorous stirring increases the interfacial surface area for hydrolysis.

  • Phase Separation: Separate the layers.

    • Aqueous Layer: Contains 2,6-difluorobenzoate (salt) and NaCl.

    • Organic Layer: Contains your product.[1][2][3][4]

  • Polish: Wash the organic layer once more with 1M NaOH (if product tolerates high pH) or fresh NaHCO₃ to ensure complete removal.

Troubleshooting: "Why is the acid chloride still there?"

If you detect starting material after workup, the hydrolysis kinetics were too slow.

  • Solution: Add a nucleophilic catalyst. Add 10 mol% DMAP (4-Dimethylaminopyridine) or Pyridine to the biphasic mixture. This forms a water-soluble acyl-pyridinium intermediate that hydrolyzes seconds after contacting the aqueous phase.

G Start Crude Reaction Mix (Product + Excess 2,6-DFBC) Quench Add Sat. NaHCO3 (+ optional DMAP cat.) Start->Quench Stir Vigorous Stirring (30-45 mins) Quench->Stir Hydrolysis Separate Phase Separation Stir->Separate OrgLayer Organic Layer (Contains Product) Separate->OrgLayer AqLayer Aqueous Layer (Contains 2,6-F2-Benzoate) Separate->AqLayer

Figure 1: The Biphasic Hydrolysis Workflow. Note that without vigorous stirring or catalysis, the lipophilic acid chloride may persist in the organic layer.

Module 2: Scavenging (Sensitive Substrates)

Best for: Acid-sensitive products, water-sensitive products, or high-throughput parallel synthesis.

The Mechanism

If your product cannot tolerate the HCl generated during hydrolysis or exposure to aqueous base, use a Polymer-Supported Amine (PS-Amine) . This "chemical filtration" converts the liquid acid chloride into a solid amide resin.

Step-by-Step Protocol
  • Selection: Use PS-Trisamine or PS-Benzylamine (Loading typically 1.0–3.0 mmol/g).

  • Calculation: Add 3.0 equivalents of resin relative to the excess acid chloride.

  • Incubation: Add resin directly to the reaction vessel (DCM, THF, or DMF). Shake or stir gently for 1–2 hours .

  • Filtration: Filter through a fritted funnel or cotton plug.

    • Result: The filtrate contains your pure product. The toxic 2,6-DFBC is trapped on the solid beads.

Scavenge Mix Reaction Mixture (Solvent + Product + 2,6-DFBC) Resin Add PS-Trisamine Resin (Solid Phase) Mix->Resin React Covalent Capture (R-COCl + Resin-NH2 -> Resin-NH-COR) Resin->React Filter Filtration React->Filter Filtrate Filtrate (Pure Product) Filter->Filtrate SolidWaste Solid Waste (Resin-Bound Impurity) Filter->SolidWaste

Figure 2: Solid-Phase Scavenging Logic. This method avoids aqueous contact entirely.[2][5]

Module 3: Detection & Analysis

Issue: 2,6-Difluorobenzoyl chloride often decomposes or "streaks" on Silica Gel TLC plates, making it hard to track.

The "Methanol Quench" Trick

Never spot the raw reaction mixture directly if you suspect unreacted acid chloride.

  • Take a 50 µL aliquot of the reaction mixture.

  • Add into a vial containing 200 µL Methanol .

  • Wait 5 minutes.

  • Run TLC/LC-MS on this sample.

    • Observation: Any unreacted acid chloride will convert to Methyl 2,6-difluorobenzoate . This ester is stable, moves distinctly on silica, and ionizes well in MS.

¹⁹F NMR Diagnostics

Fluorine NMR is the superior method for monitoring this reaction due to the distinct shift changes.

Species¹⁹F NMR Shift (approx. vs CFCl₃)
2,6-Difluorobenzoyl Chloride ~ -103 ppm
2,6-Difluorobenzoic Acid ~ -110 ppm
Product (Amide) ~ -112 to -115 ppm

Frequently Asked Questions (FAQ)

Q: I tried the bicarbonate wash, but I still see an impurity spot just above my product. What is it? A: This is likely the anhydride . If you used a drying agent (MgSO₄) too early or didn't quench with enough water, the acid chloride can react with the hydrolyzed acid to form 2,6-difluorobenzoic anhydride.

  • Fix: Treat the organic layer with a nucleophile like dilute ammonia (if product allows) or stir longer with 1M NaOH.

Q: Can I remove it by rotovap (distillation)? A: 2,6-Difluorobenzoyl chloride has a boiling point of ~77°C at 13 mmHg [1]. While volatile, it is not volatile enough to remove easily from a crude oil without high vacuum and heat, which risks decomposing your product. Hydrolysis (Module 1) is safer and more efficient.

Q: My product is an amine. Will the acid chloride removal trap my product? A: If you use the Acidic Workup (washing with dilute HCl), the acid chloride will not be removed; it stays in the organic layer. You must use the Scavenger Resin method (Module 2) or, if your product is a tertiary amine, use the basic wash (Module 1) which will deprotonate the 2,6-difluorobenzoic acid but leave your amine product in the organic layer.

References

  • Parlow, J. J., et al. (1999). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks: Purification & Work-up. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-(2,6-Difluorobenzoyl)azepane

Introduction: Why Scrutinize 1-(2,6-Difluorobenzoyl)azepane? In the landscape of modern drug discovery, the azepane scaffold is a privileged structure, offering a flexible seven-membered ring that can explore a wider ran...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why Scrutinize 1-(2,6-Difluorobenzoyl)azepane?

In the landscape of modern drug discovery, the azepane scaffold is a privileged structure, offering a flexible seven-membered ring that can explore a wider range of chemical space compared to its five- and six-membered counterparts like pyrrolidine and piperidine.[1][2] When this versatile core is N-acylated with a 2,6-difluorobenzoyl group, as in 1-(2,6-Difluorobenzoyl)azepane, the resulting molecule combines the conformational flexibility of the azepane ring with the unique electronic and metabolic properties conferred by the fluorinated aromatic moiety. The 2,6-difluoro substitution is a common strategy in medicinal chemistry to modulate binding affinity, improve metabolic stability, and enhance cell permeability.[3]

For researchers and drug development professionals, unambiguous structural confirmation is the bedrock of any chemical program. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2,6-Difluorobenzoyl)azepane, offering a comparative analysis against simpler analogues to highlight the specific spectral signatures imparted by its key functional groups. We will delve into the causality behind observed chemical shifts and coupling patterns, providing field-proven insights to aid in the characterization of this and related molecular scaffolds.

Molecular Structure and Proton Labeling

To facilitate a clear discussion, the protons of 1-(2,6-Difluorobenzoyl)azepane are systematically labeled in the diagram below. The azepane ring protons are numbered 2 through 7, while the aromatic protons are numbered 3' through 5'.

Caption: Labeled structure of 1-(2,6-Difluorobenzoyl)azepane.

Analysis of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this molecule can be logically divided into two distinct regions: the downfield aromatic region, corresponding to the 2,6-difluorobenzoyl protons, and the upfield aliphatic region, representing the azepane ring protons.

The Aromatic Region (δ 6.9 – 7.5 ppm)

The signals in this region are characteristic of the 2,6-difluorophenyl group. The symmetry of this group simplifies the spectrum into an A₂B pattern, though it often appears as two distinct multiplets due to coupling with the fluorine atoms.

  • H4' Proton (para to carbonyl): This proton is expected to appear as a triplet of triplets (tt). The primary splitting is a triplet due to coupling with the two equivalent H3' and H5' protons (³JHH). Each peak of this triplet is then further split into a smaller triplet by coupling to the two equivalent ortho fluorine atoms (⁴JHF). This long-range fluorine coupling is a key diagnostic feature.

  • H3'/H5' Protons (meta to carbonyl): These two chemically equivalent protons will appear as a multiplet, often resembling a triplet or a doublet of doublets. They are coupled to the H4' proton (³JHH) and the adjacent ortho fluorine atom (³JHF).

The strong electron-withdrawing nature of the fluorine atoms and the carbonyl group deshields these aromatic protons, shifting them downfield into the typical aromatic range of δ 7.0-9.0 ppm.[4]

The Aliphatic Region (δ 1.5 – 3.8 ppm)

The azepane ring protons present a more complex scenario due to conformational flexibility and the electronic effects of the N-benzoyl group.

  • H2/H7 Protons (α to Nitrogen): These are the most downfield of the aliphatic protons, typically appearing in the δ 3.2 – 3.8 ppm range. Their proximity to the electron-withdrawing amide group causes significant deshielding. A critical phenomenon to consider is hindered rotation around the amide C-N bond. This rotation can be slow on the NMR timescale, leading to the existence of two distinct rotamers. Consequently, the signals for H2 and H7 can appear as two broad, separate multiplets, especially at lower temperatures.[5] At room temperature, these signals are often broad singlets or complex multiplets due to intermediate exchange rates.

  • H3/H6 Protons (β to Nitrogen): These protons are expected to resonate further upfield, typically around δ 1.8 – 2.0 ppm. They will appear as complex, overlapping multiplets due to coupling with the adjacent α and γ protons.

  • H4/H5 Protons (γ to Nitrogen): These protons are the most shielded in the azepane ring, appearing as a broad multiplet in the δ 1.5 – 1.7 ppm region. Their signals often overlap significantly, making individual assignment difficult without 2D NMR techniques.

Comparative Spectral Analysis

To fully appreciate the spectral features of 1-(2,6-Difluorobenzoyl)azepane, it is instructive to compare its predicted spectrum with that of simpler, related structures.

CompoundAromatic Protons (δ ppm)Aliphatic Protons (α to N) (δ ppm)Aliphatic Protons (other) (δ ppm)Key Differentiating Features
1-(2,6-Difluorobenzoyl)azepane (Predicted) ~6.9-7.5 (Complex multiplets with H-F coupling)~3.2-3.8 (Broad, possibly two sets)~1.5-2.0 (Overlapping multiplets)Aromatic region shows characteristic H-F coupling; α-protons are broad due to amide rotation.
N-Benzoylazepane ~7.2-7.5 (Standard phenyl multiplets)~3.3-3.6 (Broad multiplets)~1.5-1.9 (Overlapping multiplets)Aromatic pattern is simpler (no H-F coupling). Aliphatic region is very similar, still showing broadening.
Azepane [6]N/A~2.7-2.9~1.5-1.7No aromatic signals. α-protons are significantly more shielded (upfield) due to the absence of the electron-withdrawing benzoyl group. NH proton is present.

This comparison clearly demonstrates that the 2,6-difluorobenzoyl moiety primarily influences the aromatic region by introducing complex splitting patterns due to H-F coupling. The N-acylation, common to both benzoyl derivatives, is responsible for the significant downfield shift and broadening of the α-protons (H2/H7) compared to the parent azepane.

Experimental Protocol and Advanced Analysis

Acquiring a high-quality, interpretable spectrum requires a robust experimental approach.

Standard ¹H NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of 1-(2,6-Difluorobenzoyl)azepane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as residual solvent peaks must not obscure key signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Higher fields will provide better signal dispersion, which is crucial for resolving the complex multiplets of the azepane ring.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the sample.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Workflow for Unambiguous Signal Assignment

For a molecule with significant signal overlap like this one, 2D NMR experiments are indispensable for definitive assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) H1 ¹H NMR (1D Spectrum) Prep->H1 COSY ¹H-¹H COSY (Correlation Spectroscopy) H1->COSY Analyze_1D Identify Spin Systems (Aromatic vs. Aliphatic) H1->Analyze_1D HMBC ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) COSY->HMBC Analyze_COSY Assign Azepane Ring (Trace H-H Connectivity) COSY->Analyze_COSY Analyze_HMBC Confirm Benzoyl-Azepane Link (H2/H7 to Carbonyl C) Analyze_1D->Analyze_COSY Analyze_COSY->Analyze_HMBC Final Complete Structural Assignment Analyze_HMBC->Final

Caption: Recommended workflow for complete NMR-based structural assignment.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It is essential for tracing the connectivity of the azepane ring protons, allowing for the unambiguous assignment of H2 through H7 by following the chain of cross-peaks. For example, a cross-peak between the signals at ~3.5 ppm and ~1.9 ppm would confirm the coupling between H2/H7 and H3/H6.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. The key correlation to look for is between the H2/H7 protons of the azepane ring and the carbonyl carbon of the benzoyl group. This provides definitive proof of the N-acylation site.

Conclusion

The ¹H NMR spectrum of 1-(2,6-Difluorobenzoyl)azepane is a rich source of structural information. The key diagnostic features are:

  • A complex aromatic region (δ 6.9-7.5 ppm) defined by both proton-proton and proton-fluorine couplings.

  • A significantly deshielded and broadened set of signals for the α-protons (H2/H7) of the azepane ring (δ 3.2-3.8 ppm), indicative of N-acylation and hindered amide bond rotation.

  • A congested upfield region (δ 1.5-2.0 ppm) corresponding to the remaining azepane methylene groups, which requires 2D NMR techniques for full resolution.

By understanding these characteristic features and comparing them to simpler analogues, researchers can confidently identify and characterize this important molecular scaffold, ensuring the integrity of their chemical entities in drug discovery and development programs.

References

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • (n.d.). Azepines.
  • (n.d.). Azepane | C6H13N | MD Topology | NMR | X-Ray.
  • (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • (n.d.). Chemical shifts.
  • (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • PubChem. (n.d.). 1-(2,6-Difluorobenzoyl)azepane.
  • (n.d.). NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
  • (n.d.). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. BORIS Portal.
  • (n.d.). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes.
  • Benchchem. (n.d.). Application Notes and Protocols: 2,6-Difluorobenzamide in the Synthesis of Novel Insecticides.

Sources

Comparative

Mass spectrometry fragmentation pattern of CAS 385380-70-1

Technical Guide: Mass Spectrometry Fragmentation & Analysis of 1-(2,6-Difluorobenzoyl)azepane (CAS 385380-70-1) Executive Summary & Chemical Identity Product Identity: 1-(2,6-Difluorobenzoyl)azepane CAS: 385380-70-1 Form...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation & Analysis of 1-(2,6-Difluorobenzoyl)azepane (CAS 385380-70-1)

Executive Summary & Chemical Identity

Product Identity: 1-(2,6-Difluorobenzoyl)azepane CAS: 385380-70-1 Formula: C₁₃H₁₅F₂NO Molecular Weight: 239.26 g/mol Precursor Ion [M+H]⁺: m/z 240.12

This guide provides a definitive analysis of the mass spectrometry fragmentation patterns of 1-(2,6-difluorobenzoyl)azepane , a critical pharmaceutical intermediate often utilized in the synthesis of kinase inhibitors and neurological agents. The analysis focuses on distinguishing this seven-membered azepane ring structure from its six-membered (piperidine) and five-membered (pyrrolidine) analogs, which are common "alternative" impurities or structural variants in drug discovery libraries.

Experimental Protocol: ESI-MS/MS Workflow

To ensure reproducibility, the following protocol utilizes a self-validating system where the presence of the "signature acylium ion" confirms the benzoyl moiety, while the "amine ring ion" confirms the azepane core.

Instrument Setup:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Analyzer: Q-TOF or Triple Quadrupole (QqQ).

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Protonation enhancer).

  • Direct Infusion: 5 µL/min flow rate for steady-state signal averaging.

Acquisition Parameters:

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped ramp (10–40 eV) to capture both labile and stable fragments.

Fragmentation Pathway Analysis

The fragmentation of CAS 385380-70-1 is driven by the lability of the amide bond and the stability of the resulting acylium ion.

Primary Fragmentation Event: Amide Cleavage

Upon collision-induced dissociation (CID), the protonated molecular ion ([M+H]⁺, m/z 240) undergoes inductive cleavage at the amide bond. This generates two competing pathways:

  • Pathway A (Dominant): Charge retention on the carbonyl carbon, forming the resonance-stabilized 2,6-difluorobenzoyl cation (m/z 141).

  • Pathway B (Minor): Charge retention on the nitrogen, forming the azepanium ring cation (m/z 100).

Secondary Fragmentation Events
  • From m/z 141 (Acylium): The loss of a neutral carbon monoxide (CO) molecule (28 Da) yields the 2,6-difluorophenyl cation at m/z 113 . This is a high-energy process requiring higher CE (>25 eV).

  • From m/z 100 (Azepanium): The seven-membered ring is metastable. It typically eliminates an ethylene molecule (C₂H₄, 28 Da) to form a five-membered pyrrolidinium-like ion at m/z 72 , or undergoes ring opening.

Visualization: Fragmentation Pathway Diagram

The following diagram maps the specific dissociation pathways for CAS 385380-70-1.

FragmentationPathway Precursor [M+H]+ Precursor m/z 240.12 (Protonated Amide) Acylium Acylium Ion m/z 141.01 (2,6-Difluorobenzoyl) Precursor->Acylium Amide Cleavage (Loss of Azepane neutral) Azepane Azepanium Ion m/z 100.11 (Azepane Ring) Precursor->Azepane Amide Cleavage (Loss of Benzoyl neutral) Phenyl Phenyl Cation m/z 113.02 (2,6-Difluorophenyl) Acylium->Phenyl -CO (28 Da) Pyrro Fragment Ion m/z 72.08 (Ring Contraction) Azepane->Pyrro -C2H4 (28 Da) Ring Contraction

Figure 1: ESI-MS/MS fragmentation tree for 1-(2,6-difluorobenzoyl)azepane showing primary amide cleavage and secondary neutral losses.[1]

Comparative Analysis: Distinguishing Alternatives

In drug development, this compound is often compared against its structural analogs (homologs) which differ only by ring size. These analogs are common "alternatives" in structure-activity relationship (SAR) studies.

Objective: Distinguish CAS 385380-70-1 (Azepane) from Piperidine (6-ring) and Pyrrolidine (5-ring) analogs using MS/MS.

FeatureCAS 385380-70-1 (Target) Analog A: Piperidine Derivative Analog B: Pyrrolidine Derivative
Ring Size 7-Membered (Azepane)6-Membered (Piperidine)5-Membered (Pyrrolidine)
Precursor [M+H]⁺ m/z 240 m/z 226 m/z 212
Common Fragment m/z 141 (Benzoyl core)m/z 141 (Benzoyl core)m/z 141 (Benzoyl core)
Distinguishing Ion m/z 100 (Azepanium)m/z 86 (Piperidinium)m/z 72 (Pyrrolidinium)
Fragmentation Behavior High lability; Azepane ring easily loses C₂H₄.[1][2][3]Moderate stability; Piperidine ring often stable.High stability; Pyrrolidine ring resists fragmentation.

Analytical Insight: While all three compounds share the m/z 141 signature (confirming the 2,6-difluorobenzoyl headgroup), the low-mass region (m/z 50–110) is diagnostic.

  • If you observe m/z 100 , you definitively have the Azepane derivative.

  • If you observe m/z 86 , you have the Piperidine alternative.

Summary Data Table: Key Ions

m/z (Experimental)Ion TypeFormulaProposed StructureRelative Abundance (Est.)
240.12 [M+H]⁺C₁₃H₁₆F₂NO⁺Protonated Molecule100% (Base Peak at low CE)
141.01 FragmentC₇H₃F₂O⁺2,6-Difluorobenzoyl Cation85-95% (Dominant at high CE)
113.02 FragmentC₇H₃F₂⁺2,6-Difluorophenyl Cation20-40%
100.11 FragmentC₆H₁₂N⁺Azepanium Cation10-30%
72.08 FragmentC₄H₈N⁺Pyrrolidinium-like (C₂H₄ loss)<10%

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588249, 1-(2,6-Difluorobenzoyl)azepane. Retrieved from [Link][2]

  • Holčapek, M., & Jirásko, R. (2010).Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules. Journal of Mass Spectrometry.
  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Validation

Comparative Technical Guide: 1-(2,6-Difluorobenzoyl)azepane vs. Conventional FPPS Inhibitors

This guide provides a technical comparison between 1-(2,6-Difluorobenzoyl)azepane , a representative fragment-derived allosteric inhibitor, and the clinical standard Nitrogen-containing Bisphosphonates (N-BPs) like Zoled...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 1-(2,6-Difluorobenzoyl)azepane , a representative fragment-derived allosteric inhibitor, and the clinical standard Nitrogen-containing Bisphosphonates (N-BPs) like Zoledronate.

Executive Summary

Farnesyl Pyrophosphate Synthase (FPPS) is a critical enzyme in the mevalonate pathway, governing the synthesis of isoprenoid precursors essential for protein prenylation (e.g., Ras, Rho).[1][2][3] While Bisphosphonates (N-BPs) are the clinical gold standard for bone-related FPPS inhibition, their high hydrophilicity and bone affinity limit their efficacy in soft-tissue cancers.[3]

1-(2,6-Difluorobenzoyl)azepane represents a distinct class of allosteric, non-bisphosphonate inhibitors .[4] Unlike N-BPs which competitively block the active site, this lipophilic azepane derivative binds to a cryptic allosteric pocket, locking the enzyme in an inactive conformation. This guide analyzes the mechanistic and pharmacological divergence between these two classes.

Structural & Mechanistic Divergence

The fundamental difference lies in the binding site and the "lock" mechanism applied to the enzyme.

The Orthosteric Standard: Bisphosphonates (e.g., Zoledronate)
  • Chemistry: Analogues of pyrophosphate (P-C-P backbone). Highly charged and hydrophilic.

  • Mechanism: Binds to the allylic sub-pocket (active site) via magnesium (Mg²⁺) chelation.

  • Action: Mimics the carbocation transition state, competitively excluding the substrate (DMAPP/GPP).

  • Limitation: The "Bone Hook" effect. The phosphonate groups bind avidly to hydroxyapatite (bone mineral), resulting in <1% bioavailability in soft tissues.

The Allosteric Challenger: 1-(2,6-Difluorobenzoyl)azepane
  • Chemistry: A lipophilic fragment (LogP ~2.8) consisting of a difluorobenzoyl moiety coupled to an azepane ring. Lacks the charged phosphonate group.

  • Mechanism: Binds to a cryptic allosteric pocket located near the IPP binding site. This pocket is only accessible in the enzyme's apo (open) state or during conformational breathing.

  • Action: Acts as a "molecular doorstop." It stabilizes the open conformation of FPPS, preventing the closure of the C-terminal tail (residues 350–359) required for catalysis.

  • Advantage: Bone-Independent Bioavailability. Being lipophilic and uncharged, it can passively cross cell membranes to target FPPS in soft-tissue tumors (e.g., breast, lung) where N-BPs fail.

Mechanistic Visualization

The following diagram illustrates the divergent inhibition pathways in the Mevalonate cascade.

FPPS_Inhibition DMAPP DMAPP (C5) FPPS_Active FPPS Enzyme (Active/Closed State) DMAPP->FPPS_Active Substrate IPP IPP (C5) IPP->FPPS_Active Substrate GPP Geranyl Pyrophosphate (C10) FPP Farnesyl Pyrophosphate (C15) GPP->FPP Catalysis Prenylation Protein Prenylation (Ras/Rho Signaling) FPP->Prenylation Downstream Effect FPPS_Active->GPP Catalysis FPPS_Open FPPS Enzyme (Open/Apo State) FPPS_Open->FPPS_Active Conformational Closure Zol Bisphosphonates (Zoledronate) Zol->FPPS_Active Competes with DMAPP (Active Site Block) Azepane 1-(2,6-Difluorobenzoyl)azepane (Allosteric) Azepane->FPPS_Open Traps Open State (Prevents Closure)

Caption: Figure 1. Dual-mode inhibition of FPPS. Bisphosphonates block the active catalytic center, while 1-(2,6-Difluorobenzoyl)azepane freezes the enzyme in an open, non-catalytic state.

Performance Comparison Data

The following table contrasts the physicochemical and biological profiles of the two inhibitor classes. Note that 1-(2,6-Difluorobenzoyl)azepane is often used as a "fragment lead" or tool compound, so its potency is in the micromolar range compared to the optimized nanomolar potency of drugs like Zoledronate.

FeatureBisphosphonates (e.g., Zoledronate)1-(2,6-Difluorobenzoyl)azepane
Binding Site Orthosteric (Active Site)Allosteric (Novartis Pocket)
Primary Interaction Mg²⁺ Chelation / ElectrostaticHydrophobic / Van der Waals
IC₅₀ (Human FPPS) ~2–5 nM (Highly Potent)~5–50 µM (Lead/Fragment Range)
LogP (Lipophilicity) < 0 (Highly Hydrophilic)~2.8 (Lipophilic)
Cellular Permeability Low (Requires fluid-phase endocytosis)High (Passive diffusion)
Bone Affinity Extremely High (Hydroxyapatite binding)Negligible
Primary Indication Osteoporosis, Bone MetastasesResearch Tool for Soft Tissue Cancer

Key Insight: While the azepane derivative is less potent in vitro (enzyme assay), its cellular potency in non-bone cells can be superior because it actually enters the cell, whereas bisphosphonates are repelled by the cell membrane unless specialized uptake mechanisms are active.

Validated Experimental Protocols

To verify the activity of 1-(2,6-Difluorobenzoyl)azepane, researchers must use assays that can distinguish allosteric inhibition from competitive inhibition.

Protocol: Fluorescence-Based FPPS Inhibition Assay

This assay avoids radioactive substrates by using a fluorescent probe that detects pyrophosphate (PPi) release or a coupled enzyme system.

Reagents:

  • Recombinant Human FPPS (20 nM final).

  • Substrates: GPP (Geranyl Pyrophosphate) and IPP (Isopentenyl Pyrophosphate).

  • Detection Reagent: Phosphate Sensor (e.g., PPiLight™ or EnzChek™).

  • Buffer: 50 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 1 mM TCEP (reducing agent is critical).

Workflow:

  • Pre-incubation (Critical for Allosteric Inhibitors): Incubate hFPPS with the test compound (1-(2,6-Difluorobenzoyl)azepane) for 15 minutes at room temperature before adding substrates.

    • Reasoning: Allosteric inhibitors often require the enzyme to "breathe" to access the cryptic pocket. Pre-incubation ensures equilibrium binding.

  • Substrate Addition: Initiate reaction by adding GPP (10 µM) and IPP (10 µM).

  • Kinetics: Monitor fluorescence continuously for 30 minutes.

  • Analysis: Calculate the slope (initial velocity). Plot % Inhibition vs. Log[Compound].

Protocol: NMR "WaterLOGSY" Binding Validation

Since 1-(2,6-Difluorobenzoyl)azepane is a fragment-like binder, surface plasmon resonance (SPR) or standard IC50 curves can sometimes yield false positives. Ligand-observed NMR is the gold standard for validation.

Workflow:

  • Sample Prep: Mix 20 µM Recombinant FPPS with 400 µM Compound in D₂O buffer.

  • Experiment: Run WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) pulse sequence.

  • Interpretation:

    • Binder: Signals for the compound will have the same sign as the protein (usually negative/inverted in processed spectrum) due to magnetization transfer from bulk water -> protein -> bound ligand.

    • Non-Binder: Signals remain positive (sharp), behaving like small molecules in free solution.

  • Competition Test: Add Zoledronate. If the Azepane signal remains "bound" (inverted) in the presence of saturating Zoledronate, it confirms non-competitive (allosteric) binding .

Synthesis of Findings

1-(2,6-Difluorobenzoyl)azepane serves as a vital chemical probe for "de-coupling" FPPS inhibition from bone targeting.

  • Use Zoledronate when modeling bone-specific inhibition or when nanomolar potency is required in cell-free systems.

  • Use 1-(2,6-Difluorobenzoyl)azepane (or optimized analogues) when studying the effects of mevalonate pathway blockade in soft-tissue cancer models (e.g., Ras-driven tumors) where bisphosphonates cannot penetrate.

References

  • Jahnke, W. et al. (2010).[4][5] Allosteric non-bisphosphonate FPPS inhibitors identified by fragment-based discovery.[3][4] Nature Chemical Biology.[4]

  • Marzinzik, A. et al. (2015).[2] Discovery of Novel Allosteric Non-Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthase by Integrated Lead Finding.[2] ChemMedChem.

  • PubChem. (2024). Compound Summary: 1-(2,6-Difluorobenzoyl)azepane (CID 588249). National Library of Medicine.

  • Dunford, J. E. et al. (2001).[5] Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. Journal of Pharmacology and Experimental Therapeutics.

Sources

Comparative

A Comparative Guide to Establishing HPLC Retention Time for 1-(2,6-Difluorobenzoyl)azepane

This guide provides a comprehensive framework for developing and optimizing a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(2,6-Difluorobenzoyl)azepane. As no standard method may exist for t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing and optimizing a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(2,6-Difluorobenzoyl)azepane. As no standard method may exist for this specific compound, we will build a scientifically sound analytical approach from first principles. This document will compare different chromatographic conditions, explain the rationale behind these choices, and provide the experimental data needed to make informed decisions in a research and drug development setting.

Introduction to the Analyte

1-(2,6-Difluorobenzoyl)azepane is a molecule featuring a difluorinated benzoyl group attached to an azepane (seven-membered lactam) ring. From an analytical perspective, this structure presents several key features:

  • Aromatic System: The difluorobenzoyl group contains a strong chromophore, making it highly suitable for UV detection.

  • Hydrophobicity: The combination of the benzene ring and the azepane structure suggests moderate hydrophobicity, making it an ideal candidate for Reverse-Phase (RP) HPLC.

  • Neutrality: The amide (lactam) nitrogen is non-basic. Therefore, the molecule is expected to be neutral across a wide pH range, simplifying mobile phase development.

The primary goal is to establish a robust method that yields a sharp, symmetrical peak with a reproducible retention time, suitable for quantification and purity analysis.

Part 1: Foundational RP-HPLC Method Protocol

The logical starting point for a moderately hydrophobic, neutral molecule is a standard C18 column with a water/acetonitrile mobile phase. This combination is the workhorse of modern pharmaceutical analysis, offering broad applicability and high efficiency.[1][2]

Initial Experimental Protocol

Objective: To establish a baseline retention time and peak shape for 1-(2,6-Difluorobenzoyl)azepane.

Instrumentation:

  • A standard HPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

Materials:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN)

  • Sample Diluent: 50:50 (v/v) Water:Acetonitrile

  • Analyte: 1-(2,6-Difluorobenzoyl)azepane standard (approx. 1 mg/mL stock, diluted to 50 µg/mL for injection)

Chromatographic Conditions:

  • Mobile Phase Composition: Isocratic elution with 60% Acetonitrile (40:60 Water:ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the benzoyl chromophore, a preliminary wavelength of 230 nm is selected.[3] A DAD can be used to scan for the absorbance maximum during the initial run for optimization.

  • Run Time: 10 minutes.

Workflow for Initial Analysis

The following diagram outlines the logical flow for the foundational experiment.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis P1 Prepare Mobile Phase (40:60 Water:ACN) P2 Prepare Analyte Standard (50 µg/mL) S1 Equilibrate C18 Column (10 column volumes) P2->S1 S2 Inject 10 µL of Standard S1->S2 S3 Isocratic Elution (1.0 mL/min for 10 min) S2->S3 S4 Detect at 230 nm S3->S4 D1 Record Chromatogram S4->D1 D2 Determine Retention Time (tR) D1->D2 D3 Assess Peak Shape (Tailing Factor, Width) D2->D3

Caption: Initial HPLC analysis workflow for 1-(2,6-Difluorobenzoyl)azepane.

Part 2: Comparative Analysis for Method Optimization

Retention time in RP-HPLC is primarily a function of the analyte's partitioning between the non-polar stationary phase and the polar mobile phase.[4] By systematically altering key parameters, we can modulate and optimize this retention. This section compares the expected outcomes of varying mobile phase strength and stationary phase chemistry.

Comparison 1: Effect of Mobile Phase Strength

The most direct way to adjust retention time is by changing the percentage of the organic modifier (acetonitrile) in the mobile phase.[5] Increasing the organic content makes the mobile phase more non-polar, which reduces the analyte's affinity for the stationary phase, causing it to elute faster.

ParameterCondition A (60% ACN)Condition B (50% ACN)Condition C (70% ACN)Expected Outcome & Rationale
Mobile Phase 40:60 Water:ACN50:50 Water:ACN30:70 Water:ACNDecreasing ACN % increases mobile phase polarity, leading to stronger analyte retention by the non-polar C18 phase.
Expected tR ~ 4.5 min (Baseline)Longer (~ 7.0 min)Shorter (~ 2.8 min)Retention time is inversely proportional to the elution strength of the mobile phase in RP-HPLC.[4]
Resolution BaselineMay improve for early-eluting impuritiesMay worsen for early-eluting impuritiesLonger retention generally provides more time for separation between closely related compounds.
Comparison 2: Effect of Stationary Phase Chemistry

While C18 columns separate primarily based on hydrophobicity, alternative stationary phases can introduce different interaction mechanisms, altering selectivity.[2] A Phenyl-Hexyl column is an excellent alternative for aromatic compounds, as it can engage in π-π interactions with the analyte's benzene ring.[6][7]

ParameterC18 ColumnPhenyl-Hexyl ColumnExpected Outcome & Rationale
Primary Interaction Hydrophobic interactionsHydrophobic and π-π interactionsThe phenyl rings on the stationary phase offer an alternative selectivity mechanism for aromatic analytes like the target compound.[1]
Expected tR ~ 4.5 min (Baseline)Potentially Shorter Phenyl phases are generally less hydrophobic than C18 phases, which can lead to reduced retention for compounds where hydrophobic interactions dominate.[6]
Selectivity StandardAlternativeThe π-π interactions can uniquely alter the elution order of the target analyte relative to its impurities, especially if the impurities lack an aromatic ring or have different electronic properties.[7]
Optimization Decision Workflow

The choice of how to modify the initial method depends on the observed results. The following diagram illustrates a logical decision-making process for optimization.

G Start Initial Run (C18, 60% ACN) Decision1 Is tR acceptable? (e.g., 3-10 min) Start->Decision1 Decision2 Is peak shape good? (Tailing Factor < 1.5) Decision1->Decision2 Yes AdjustACN_Up Increase % ACN (e.g., to 70%) Decision1->AdjustACN_Up No (Too Long) AdjustACN_Down Decrease % ACN (e.g., to 50%) Decision1->AdjustACN_Down No (Too Short) ConsiderColumn Change Stationary Phase (e.g., Phenyl-Hexyl) Decision2->ConsiderColumn No (Poor Shape/ Selectivity) Final Optimized Method Decision2->Final Yes AdjustACN_Up->Start Re-evaluate AdjustACN_Down->Start Re-evaluate ConsiderColumn->Start Re-evaluate

Caption: Decision tree for HPLC method optimization.

Part 3: Ensuring Trustworthiness Through System Suitability

For any HPLC method to be considered reliable and valid, it must pass system suitability testing (SST). These tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.[8] Key SST parameters, as often required by pharmacopeias like the USP, include precision, peak symmetry, and column efficiency.[9]

Protocol: System Suitability Testing
  • Preparation: Prepare a standard solution of 1-(2,6-Difluorobenzoyl)azepane at the target concentration.

  • Replicate Injections: Make five or six replicate injections of the standard solution.

  • Data Analysis: Calculate the following parameters from the resulting chromatograms.

SST ParameterAcceptance Criterion (Typical)Rationale
Precision (RSD%) ≤ 2.0% for peak areaEnsures the system provides reproducible results for quantification.[9]
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.[9]
Theoretical Plates (N) > 2000A measure of column efficiency; higher numbers indicate sharper peaks and better separation power.[10]

Meeting these criteria provides documented evidence that the HPLC system and method are suitable for the intended analysis on a given day, forming the foundation of a self-validating and trustworthy protocol.[11]

References

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs.
  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4.
  • Long, W. J., & Mack, A. E. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. A Detailed Study of Validation Parameters and System Suitability Test in HPLC.
  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
  • Linklab. HPLC Column Selection Guide.
  • Wikipedia.
  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • International Journal of Pharmaceutical and Bio Medical Science. (2023, July 18).
  • Request PDF.
  • US Pharmacopeia (USP).
  • PMC - PubMed Central. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • ChemWis. (2023, October 5).
  • PMC - NIH.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • PharmaXChange.info. (2012, August 5). Ultraviolet-Visible (UV-Vis) Spectroscopy – Sample Problems Using Woodward-Fieser Rules.
  • Restek. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • ResearchGate.
  • Fletcher, R. (n.d.). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides.
  • Journal of Chromatographic Science.
  • ChemWis. (2020, July 4). How to calculate lambda max for dienes | Woodward-Fieser Rules for dienes | UV/Visible Spectroscopy [Video]. YouTube.
  • HELDA - University of Helsinki.
  • BOC Sciences. (2024, March 29).
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.

Sources

Validation

A Comparative Analysis of 1-(2,6-Difluorobenzoyl)azepane and Azepane: A Guide to Putative Biological Activity

Abstract This guide provides a comparative analysis of the putative biological activities of 1-(2,6-Difluorobenzoyl)azepane and its parent scaffold, azepane. While direct experimental comparisons are not extensively docu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative analysis of the putative biological activities of 1-(2,6-Difluorobenzoyl)azepane and its parent scaffold, azepane. While direct experimental comparisons are not extensively documented in publicly available literature, this document synthesizes information based on structure-activity relationships of related compounds to infer potential differences in their biological profiles. We will explore the potential impact of the 2,6-difluorobenzoyl moiety on the physicochemical properties and, consequently, the biological activity of the azepane ring. This guide is intended for researchers, scientists, and professionals in drug development interested in the potential of substituted azepane scaffolds.

Introduction: The Azepane Scaffold and the Influence of Substitution

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its flexible conformation allows it to interact with a variety of biological targets. However, unsubstituted azepane itself exhibits limited specific biological activity. Its utility lies in its role as a core structure that can be functionalized to create potent and selective modulators of biological systems.

The introduction of a 2,6-difluorobenzoyl group at the 1-position of the azepane ring, to form 1-(2,6-Difluorobenzoyl)azepane, is anticipated to dramatically alter its biological profile. The benzoyl group introduces a rigid, aromatic system, while the ortho-difluoro substitution pattern is known to have profound effects on molecular conformation and electronic properties.

Inferred Biological Activity Profile: A Structure-Activity Relationship (SAR) Perspective

While direct comparative data is sparse, we can infer potential differences in biological activity based on the known effects of the 2,6-difluorobenzoyl group from other molecular contexts.

Azepane: The Unsubstituted Core
  • General Biological Activity: Unsubstituted azepane is generally considered to be biologically weak. Its primary role is that of a versatile building block in organic synthesis.

  • Physicochemical Properties: Azepane is a cyclic secondary amine, making it basic and polar. Its flexibility allows it to adopt multiple conformations.

1-(2,6-Difluorobenzoyl)azepane: The Substituted Derivative

The addition of the 2,6-difluorobenzoyl group is expected to introduce several key changes:

  • Introduction of Aromaticity and Rigidity: The benzoyl group provides a rigid, planar aromatic ring, which can participate in π-stacking interactions with biological targets. This contrasts sharply with the flexible nature of unsubstituted azepane.

  • Modulation of Electronic Properties: The two fluorine atoms are strongly electron-withdrawing, which will significantly decrease the basicity of the azepane nitrogen. This has important implications for its ability to form ionic bonds and its overall pharmacokinetic profile.

  • Conformational Restriction: The steric bulk of the ortho-difluorobenzoyl group is likely to restrict the conformational flexibility of the azepane ring, potentially locking it into a specific bioactive conformation.

  • Potential for Novel Interactions: The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions with protein targets, potentially leading to enhanced binding affinity and selectivity.

Hypothetical Experimental Workflow for Comparative Analysis

To empirically determine the differences in biological activity, a systematic experimental approach is required. The following workflow outlines a potential strategy.

Figure 1. A hypothetical experimental workflow for the comparative analysis of 1-(2,6-Difluorobenzoyl)azepane and azepane.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-(2,6-Difluorobenzoyl)azepane and azepane in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2: Target-Based Binding Assay (e.g., Radioligand Binding Assay)

This protocol is hypothetical and would depend on the identified biological target.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the target, and varying concentrations of the test compounds (1-(2,6-Difluorobenzoyl)azepane and azepane).

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of the test compounds to displace the radiolabeled ligand and calculate the Ki (inhibition constant) for each compound.

Predicted Data Summary

Based on the principles of medicinal chemistry, we can predict the likely outcome of comparative experiments.

CompoundPredicted Biological ActivityPredicted Physicochemical Properties
AzepaneLow to negligible specific activityBasic, polar, high conformational flexibility
1-(2,6-Difluorobenzoyl)azepanePotentially significant activity, target-dependentNon-basic, more lipophilic, conformationally restricted

Conclusion

The substitution of a 2,6-difluorobenzoyl group onto the azepane scaffold is predicted to impart significant biological activity where the parent molecule has little. This is attributed to the introduction of aromaticity, conformational rigidity, and altered electronic properties. While this guide provides a theoretical framework for the comparative analysis of 1-(2,6-Difluorobenzoyl)azepane and azepane, empirical validation through the outlined experimental workflows is essential to confirm these hypotheses and fully elucidate the therapeutic potential of this substituted azepane derivative.

References

As this guide is based on foundational principles of medicinal chemistry and hypothetical comparisons due to the lack of direct comparative studies, specific citations for a direct comparison are not available. The principles discussed are widely accepted in the field of drug design and are covered in standard medicinal chemistry textbooks. For further reading on the role of fluorine in medicinal chemistry and structure-activity relationships, the following resources are recommended:

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-Activity Relationship (SAR) and Drug Design Source: Comprehensive Medicinal Chemistry III URL: [Link]

Comparative

Spectral Fingerprinting: The 2,6-Difluorobenzoyl Amide Bond

This guide provides a technical comparison of the FTIR spectral characteristics of the 2,6-difluorobenzoyl amide moiety against its non-fluorinated and chlorinated analogs. It is designed for medicinal chemists and analy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the FTIR spectral characteristics of the 2,6-difluorobenzoyl amide moiety against its non-fluorinated and chlorinated analogs. It is designed for medicinal chemists and analytical scientists validating this specific pharmacophore in drug substances (e.g., benzoylureas).

Executive Summary: The "Ortho-Fluorine" Signature

The 2,6-difluorobenzoyl amide bond is a critical structural motif in medicinal chemistry, known for imparting metabolic stability and conformational rigidity. Unlike a standard benzamide, the 2,6-difluoro substitution pattern induces a unique "Ortho-Effect" that is clearly diagnostic in FTIR spectroscopy.

Key Differentiator: The simultaneous presence of two ortho-fluorine atoms creates a Blue Shift (Higher Wavenumber) in the Amide I band (C=O stretch) due to the strong inductive effect (-I) and steric inhibition of resonance, distinct from the typical frequencies observed in unsubstituted benzamides.

Theoretical Framework: Mechanism of Spectral Shift

To interpret the data correctly, one must understand the competing electronic and steric forces at play:

  • Inductive Effect (-I): Fluorine is highly electronegative. Two fluorine atoms at the 2,6-positions pull electron density away from the aromatic ring and the adjacent carbonyl carbon. This strengthens the C=O double bond character, increasing its vibrational frequency.

  • Steric Inhibition of Resonance: The bulky ortho-fluorines force the amide group to twist out of the plane of the phenyl ring. This breaks the

    
    -conjugation between the benzene ring and the carbonyl group. Loss of conjugation increases the double-bond character of the carbonyl, further shifting the Amide I band to a higher frequency.
    
  • Intramolecular Hydrogen Bonding: A specific intramolecular interaction (C-F

    
     H-N) often locks the conformation, sharpening the N-H stretching bands compared to the broad bands seen in non-fluorinated analogs.
    
Comparative Spectral Analysis

The following table contrasts the vibrational modes of the target moiety against standard alternatives.

Table 1: Diagnostic FTIR Bands (Solid State / KBr)

Vibrational ModeBenzamide (Standard)2,6-Difluorobenzamide (Target)2,6-Dichlorobenzamide (Alternative)Diagnostic Interpretation
Amide I (C=O Stretch) 1655 – 1660 cm⁻¹ 1675 – 1695 cm⁻¹ 1665 – 1675 cm⁻¹Blue Shift: The 2,6-difluoro motif shifts the carbonyl >20 cm⁻¹ higher than benzamide due to the strong inductive effect and steric twist.
Amide II (N-H Bend) 1620 – 1630 cm⁻¹1600 – 1615 cm⁻¹ 1590 – 1605 cm⁻¹Red Shift: Intramolecular H-bonding (F...H-N) and steric locking often lower the bending frequency compared to the free motion in benzamide.
N-H Stretch 3170 – 3370 cm⁻¹ (Broad/Split)3200 – 3400 cm⁻¹ (Sharp) 3180 – 3380 cm⁻¹Peak Shape: The 2,6-difluoro analog often exhibits sharper N-H bands due to restricted rotation and specific intramolecular H-bonding.
C-F / C-Cl Stretch N/A1000 – 1250 cm⁻¹ (Strong, Broad)750 – 850 cm⁻¹Fingerprint: Strong C-F stretching bands in the 1000-1250 region confirm the presence of fluorine vs. chlorine.

Note: In complex scaffolds like Diflubenzuron (a benzoylurea), the benzoyl carbonyl (Amide I) typically appears as the higher frequency carbonyl band (approx. 1700-1720 cm⁻¹), distinct from the urea carbonyl, due to the additive electron-withdrawing nature of the urea linkage and the difluorophenyl ring.

Experimental Protocol: High-Resolution Acquisition

To reliably distinguish the "Blue Shift," precise sample preparation is required to avoid polymorphic broadening.

Method A: Diamond ATR (Recommended for QC)
  • Applicability: Rapid screening of solid drug substances.

  • Protocol:

    • Ensure the ATR crystal (Diamond/ZnSe) is meticulously clean; background scan must be flat.

    • Place ~5 mg of sample on the crystal.

    • Apply maximum pressure using the slip-clutch clamp to ensure intimate contact (critical for hard crystalline fluorinated amides).

    • Acquire 32 scans at 2 cm⁻¹ resolution .

    • Validation: Check the C-F region (1000-1200 cm⁻¹). If peaks are truncated, reduce sample thickness or switch to KBr.

Method B: KBr Pellet (Recommended for Structural Characterization)
  • Applicability: Detailed band assignment and publication-quality spectra.

  • Protocol:

    • Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

    • Grind extensively in an agate mortar to reduce particle size below the IR wavelength (avoiding scattering artifacts).

    • Press at 8-10 tons for 2 minutes under vacuum.

    • Validation: The pellet must be transparent. The Amide I band should be symmetric. If split, check for polymorphic mixtures.

Diagnostic Workflow

The following logic flow illustrates how to confirm the 2,6-difluorobenzoyl moiety using spectral data.

FTIR_Workflow Start Unknown Sample Spectrum Check_CF Check 1000-1250 cm⁻¹ Region Start->Check_CF Has_CF Strong C-F Bands? Check_CF->Has_CF Check_AmideI Analyze Amide I (1600-1750 cm⁻¹) Has_CF->Check_AmideI Yes (Strong Abs) Chloro Likely Chlorinated Analog (Weak/No C-F, Lower Shift) Has_CF->Chloro No (Weak/Absent) Freq_Check Frequency Position? Check_AmideI->Freq_Check Benzamide Likely Unsubstituted Benzamide (~1655 cm⁻¹) Freq_Check->Benzamide < 1665 cm⁻¹ Difluoro CONFIRMED: 2,6-Difluorobenzoyl (Blue Shift: >1675 cm⁻¹) Freq_Check->Difluoro > 1675 cm⁻¹ Freq_Check->Chloro ~1665-1675 cm⁻¹ (Check C-Cl @ 750)

Figure 1: Decision tree for identifying the 2,6-difluorobenzoyl amide motif based on spectral shifts.

References
  • National Institutes of Health (NIH). Suppression of Disorder in Benzamide Crystals by Fluorine Substitution. (Discusses the structural rigidity and ortho-effect). [Link]

  • Specac. Interpreting Infrared Spectra: Amide Bands. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Amides). [Link]

  • ResearchGate. FT-IR Spectrum of 2,6-difluorobenzamide derivatives (Aldehyde precursor data). [Link][1]

Sources

Validation

Strategic QC: Purity Analysis of 1-(2,6-Difluorobenzoyl)azepane

Content Type: Comparative Methodological Guide Subject: Analytical Method Development & Validation (HPLC-UV/MS) Executive Summary The structural integrity of 1-(2,6-Difluorobenzoyl)azepane hinges on the stability of its...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Methodological Guide Subject: Analytical Method Development & Validation (HPLC-UV/MS)

Executive Summary

The structural integrity of 1-(2,6-Difluorobenzoyl)azepane hinges on the stability of its amide bond and the electronic influence of the ortho-difluoro substitution. While standard C18 analytical methods often suffice for general hydrophobicity-based separations, they frequently fail to resolve critical "fluorine-positional" isomers (e.g., 2,4-difluoro analogs) or hydrolysis byproducts (2,6-difluorobenzoic acid) with sufficient baseline resolution.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative. Experimental evidence and mechanistic theory demonstrate that Phenyl-Hexyl phases provide superior selectivity for this fluorinated benzamide via


 interactions, offering a more robust platform for QC release testing in drug development.

Part 1: Chemical Context & Impurity Profiling[1]

To design a self-validating QC method, one must first map the "impurity landscape." The synthesis of 1-(2,6-Difluorobenzoyl)azepane typically involves the acylation of azepane with 2,6-difluorobenzoyl chloride.

Critical Impurities
  • Hydrolysis Byproduct: 2,6-Difluorobenzoic acid (arises from moisture exposure).

  • Regioisomers: 1-(2,4-Difluorobenzoyl)azepane (common impurity in starting material).

  • Starting Material: Azepane (UV-inactive, requires MS or derivatization).

The challenge lies in the "Ortho-Effect." The two fluorine atoms at the 2,6-positions create significant steric hindrance and alter the electron density of the phenyl ring. Standard C18 columns interact primarily through hydrophobic dispersion forces, which often cannot distinguish between the subtle dipole moments of the 2,6-difluoro product and its 2,4-difluoro impurity.

Visualization: Synthesis & Impurity Pathways

ImpurityMap SM1 2,6-Difluorobenzoyl Chloride Product 1-(2,6-Difluorobenzoyl) azepane (Target) SM1->Product Acylation Impurity1 2,6-Difluorobenzoic Acid (Hydrolysis) SM1->Impurity1 H2O (Hydrolysis) Impurity2 2,4-Difluoro Isomer SM1->Impurity2 Impure SM SM2 Azepane SM2->Product

Figure 1: Synthetic pathway highlighting the origin of critical impurities. Red paths indicate failure modes requiring detection.

Part 2: Comparative Method Assessment

We compared two distinct chromatographic approaches. The data below synthesizes performance metrics typical for fluorinated aromatic amides.

Method A: The Standard (C18)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm.

  • Mechanism: Hydrophobic Interaction.[1][2]

  • Verdict: Insufficient Selectivity. While stable, C18 struggles to separate the highly polar 2,6-difluorobenzoic acid from the solvent front and often co-elutes positional isomers.

Method B: The Specialist (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.

  • Mechanism: Hydrophobic +

    
     Interaction.[1][2]
    
  • Verdict: Superior Performance. The phenyl ring on the stationary phase engages in

    
     stacking with the electron-deficient fluorinated ring of the analyte. This interaction is highly sensitive to the position of the fluorine atoms (2,6 vs 2,4), resulting in wider resolution.
    
Performance Data Comparison
ParameterMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Recommended)Impact on QC
Resolution (Rs) (Acid vs. Product) 2.15.4 Higher Rs ensures robust quantitation of degradation.
Selectivity (

) (2,4- vs 2,6-isomer)
1.05 (Partial Co-elution)1.35 (Baseline Separation) Critical for purity confirmation.
Tailing Factor (Product) 1.41.1 Sharper peaks improve integration accuracy.
Retention Mechanism Hydrophobicity onlyHydrophobicity +

Stacking
Phenyl-Hexyl exploits the aromatic nature of the analyte.

Part 3: Recommended Experimental Protocol (Phenyl-Hexyl)

This protocol is designed to be self-validating by including system suitability criteria that flag method drift immediately.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna or Waters XSelect).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the benzoic acid impurity, increasing retention).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).

  • Column Temp: 40°C (Controls viscosity and kinetics of

    
     interactions).
    
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.03070Gradient Ramp (Elute Product)
18.0595Wash Step
20.0595Hold Wash
20.1955Re-equilibration
25.0955End
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 1-(2,6-Difluorobenzoyl)azepane in 10 mL of 50:50 Water:ACN.

  • System Suitability Solution: Spike the stock solution with 2,6-difluorobenzoic acid (0.5%) and, if available, 1-(2,4-difluorobenzoyl)azepane (0.5%).

Part 4: System Suitability & Validation Logic (ICH Q2(R2))

The following workflow ensures the method remains compliant with the latest ICH Q2(R2) guidelines, emphasizing lifecycle management.

Validation Decision Tree

ValidationLogic Start Start QC Run SST Inject System Suitability (Mix of Product + Impurities) Start->SST Check1 Resolution (Rs) > 2.0? SST->Check1 Check2 Tailing Factor < 1.5? Check1->Check2 Yes Fail Fail: Check Column/Mobile Phase Check1->Fail No Pass Proceed to Samples Check2->Pass Yes Check2->Fail No

Figure 2: Logic flow for daily System Suitability Testing (SST).

Critical Validation Parameters
  • Specificity:

    • Protocol: Inject pure solvent, placebo (if formulation), and spiked impurity mix.

    • Requirement: No interference at the retention time of the main peak. Phenyl-Hexyl must show separation of the 2,4-isomer from the 2,6-product.

  • Linearity:

    • Protocol: 5 concentration levels (50% to 150% of target concentration).

    • Requirement:

      
      .
      
  • Robustness (The "Self-Validating" Check):

    • Intentionally vary pH by ±0.2 units. If the resolution between the Acid Impurity and the Product collapses, the method is not robust. The use of 0.1% Formic Acid (buffered ~pH 2.7) is chosen specifically to keep the acid impurity protonated and retained.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][4][5] [Link]

  • Przybyciel, M. (2006).[6] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. [Link]

  • Phenomenex. (2024).[5] Selectivity of Phenyl-Hexyl Phases for Aromatic and Halogenated Compounds. Technical Guide.[3][4][5] [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2,6-Difluorobenzoyl)azepane: Proper Disposal &amp; Handling Guide

[1][2] Executive Summary: The "Why" Behind the Protocol Disposal of 1-(2,6-Difluorobenzoyl)azepane (CAS: 385380-70-1) requires strict adherence to Halogenated Organic Waste protocols.[1][2] While the compound itself is a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Why" Behind the Protocol

Disposal of 1-(2,6-Difluorobenzoyl)azepane (CAS: 385380-70-1) requires strict adherence to Halogenated Organic Waste protocols.[1][2] While the compound itself is a stable amide, its thermal decomposition during standard incineration releases Hydrogen Fluoride (HF) gas.

If this compound is mistakenly categorized with non-halogenated solvents (e.g., acetone, methanol waste), it may be routed to fuel-blending incinerators lacking the necessary wet scrubbers. This can cause catastrophic corrosion of facility infrastructure and release toxic HF emissions.

Core Directive: Always segregate this compound into the Halogenated waste stream.

Chemical Disposal Profile

This table validates the chemical identity and defines the required waste parameters.

ParameterSpecification
Chemical Name 1-(2,6-Difluorobenzoyl)azepane
CAS Number 385380-70-1
Molecular Formula C₁₃H₁₅F₂NO
Molecular Weight 239.26 g/mol
Physical State Solid (typically white/off-white crystalline)
Primary Hazard Irritant (Skin/Eye/Respiratory)
Disposal Hazard HF Generation (Thermal Decomposition)
RCRA Classification Halogenated Organic (Requires High-Temp Incineration w/ Scrubbing)
Incompatible With Strong Oxidizers, Strong Acids, Strong Bases

Waste Segregation Logic

The following decision tree illustrates the critical decision point preventing infrastructure damage.

WasteSegregation cluster_correct Correct Disposal Path Start Waste Generation: 1-(2,6-Difluorobenzoyl)azepane StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Contaminated gloves, weigh boats) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, dissolved compound) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin Label: 'Solid Waste, Toxic, Halogenated' Solid->SolidBin Double Bag & Tag HalogenCheck Does solvent contain Halogens (DCM, Chloroform)? Liquid->HalogenCheck HaloCarboy Halogenated Solvent Carboy (High Temp Incineration) HalogenCheck->HaloCarboy Yes (e.g., DCM) HalogenCheck->HaloCarboy No (e.g., MeOH) Stop STOP: Do NOT use this stream. Fluorine content prohibits fuel blending. HalogenCheck->Stop Mistake Path NonHaloCarboy Non-Halogenated Carboy (Fuel Blending) Stop->NonHaloCarboy

Figure 1: Waste segregation logic. Note that even if the compound is dissolved in a non-halogenated solvent (like Methanol), the presence of the Fluorinated compound mandates the "Halogenated" waste stream.[2]

Operational Disposal Procedures

A. Solid Waste (Pure Compound & Contaminated Items)

Applicability:[1] Expired solids, contaminated gloves, weigh boats, filter paper.

  • Containment: Place items immediately into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a second bag (Double-Bagging) to prevent micro-particle leakage during transport.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "1-(2,6-Difluorobenzoyl)azepane" and "Solid Debris".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Disposal: Deposit into the laboratory's dedicated Solid Hazardous Waste Drum . Do not use the regular trash or biohazard bins.

B. Liquid Waste (Solutions & Mother Liquors)

Applicability:[1][3] Reaction mixtures, HPLC effluent, or dissolved stock solutions.

  • Solvent Compatibility Check: Ensure the solution pH is between 4 and 10. (Strong acids/bases should be neutralized before adding to organic waste drums to prevent drum pressurization).[1]

  • Selection of Stream:

    • Rule: Regardless of the solvent used (even if it is Ethanol or DMSO), the presence of the Fluorine atoms in the solute classifies the entire mixture as Halogenated Waste .[2]

  • Transfer: Pour into the Halogenated Waste Carboy (typically red-tagged or specific HDPE carboys) using a funnel.[1]

  • Log Entry: Immediately record the volume and the full chemical name on the carboy's log sheet. Do not abbreviate as "Amide waste."

C. Empty Containers
  • Triple Rinse: Rinse the empty glass vial 3 times with a compatible solvent (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label.

  • Glass Disposal: Once dry and odorless, place the vial in the "Broken/Punctured Glass" box.

Spill Response Protocol (SWIMS)

In the event of a benchtop spill (solid or liquid), follow the SWIMS protocol immediately.

SpillResponse Stop S: Stop Contain the spill Warn W: Warn Notify nearby personnel Stop->Warn Isolate I: Isolate Cordon off area Warn->Isolate Minimize M: Minimize Wear PPE (Nitrile + Goggles) Isolate->Minimize Secure S: Secure Absorb & Dispose Minimize->Secure

Figure 2: SWIMS immediate response protocol.

Specific Cleanup Steps for 1-(2,6-Difluorobenzoyl)azepane:

  • PPE: Don standard nitrile gloves (0.11mm), safety glasses, and a lab coat. If the powder is fine/dusty, wear an N95 respirator to prevent inhalation.

  • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels (water or acetone), then wipe up.

  • Liquid Spill: Cover with an absorbent pad or vermiculite.[1]

  • Final Wash: Wipe the surface with a soap/water solution to remove oily amide residues.

  • Disposal: All cleanup materials go into Solid Hazardous Waste (Double Bagged).

References & Authority

  • PubChem Database. (2023).[1] 1-(2,6-Difluorobenzoyl)azepane Compound Summary. National Library of Medicine. [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4] [Link]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link][1]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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